Pamiparib
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16/h5-6,18H,2-4,7H2,1H3,(H,20,22)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENYZIUJOTUUNY-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446261-44-4 | |
| Record name | Pamiparib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446261444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pamiparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14769 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PAMIPARIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8375F9S90C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Preclinical Evidence of Pamiparib's Synthetic Lethality: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamiparib (BGB-290) is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in DNA single-strand break repair. The therapeutic strategy behind this compound is rooted in the concept of synthetic lethality. In cancer cells harboring deficiencies in the homologous recombination (HR) pathway for DNA double-strand break repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of cytotoxic double-strand breaks during DNA replication. This selective killing of cancer cells, while sparing normal cells with functional HR, forms the basis of this compound's potent anti-tumor activity. This technical guide provides an in-depth overview of the preclinical evidence supporting the synthetic lethality of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.
Mechanism of Action: PARP Inhibition and Trapping
This compound exerts its synthetic lethal effect through a dual mechanism:
-
Inhibition of PARP Catalytic Activity: this compound binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly (ADP-ribose) (PAR) chains. This inhibition hampers the recruitment of other DNA repair factors to the site of single-strand breaks (SSBs), leading to their persistence.
-
PARP-DNA Trapping: Crucially, this compound also traps PARP enzymes on the DNA at the site of the SSB. This creates a toxic PARP-DNA complex that is a more potent cytotoxic lesion than an unrepaired SSB alone. These trapped complexes stall and collapse replication forks, generating double-strand breaks (DSBs).
In HR-deficient (HRD) cells, these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.
Quantitative Preclinical Data
The preclinical potency and efficacy of this compound have been demonstrated across a range of in vitro and in vivo studies.
In Vitro Potency and Activity
| Parameter | Value | Cell Line/System | Reference |
| PARP1 IC50 | 0.83 nM - 1.3 nM | Biochemical Assay | [1] |
| PARP2 IC50 | 0.11 nM - 0.9 nM | Biochemical Assay | [1] |
| Cellular PARP Inhibition IC50 | 0.24 nM | HeLa Cells | [2] |
| PARP-DNA Trapping EC50 | 13 nM | Biochemical Assay | [2] |
In Vivo Tumor Growth Inhibition
| Cancer Model | Treatment | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| MDA-MB-436 (BRCA1 mutant) Breast Cancer Xenograft | This compound (1.6 - 12.5 mg/kg, BID) | Dose-dependent tumor regression; 100% objective response at day 29.[3] | [3] |
| MDA-MB-436 (BRCA1 mutant) Breast Cancer Xenograft | This compound (6.3 mg/kg, BID) vs Olaparib (100 mg/kg, BID) | This compound showed significantly greater tumor growth inhibition.[3] | [3] |
| Patient-Derived Ovarian Cancer Xenograft (BRCA2 mutant) | This compound | Significant tumor growth inhibition. | [4] |
| SCLC-derived, TMZ-resistant H209 Intracranial Xenograft | This compound + Temozolomide (TMZ) | Overcame TMZ resistance, significant tumor inhibitory effects, and prolonged lifespan.[2] | [2] |
Signaling Pathways and Experimental Workflows
Synthetic Lethality Signaling Pathway
The following diagram illustrates the signaling pathway of this compound-induced synthetic lethality in HR-deficient cancer cells.
Caption: this compound-induced synthetic lethality pathway.
Experimental Workflow for Preclinical Evaluation
This diagram outlines a typical workflow for the preclinical assessment of this compound's synthetic lethality.
Caption: Workflow for preclinical evaluation of this compound.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
HR-proficient and HR-deficient cancer cell lines
-
This compound
-
96-well plates
-
Cell culture medium
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72-96 hours.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
PARP Trapping Assay
This assay quantifies the ability of this compound to trap PARP enzymes on DNA.
Materials:
-
Nuclear extracts from cancer cells
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-PARP1/2 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader
Procedure:
-
Coat a 96-well plate with a DNA substrate.
-
Add nuclear extracts containing PARP enzymes to the wells.
-
Add this compound at various concentrations.
-
Initiate the PARP reaction by adding biotinylated NAD+.
-
Wash the wells to remove unbound proteins.
-
Detect the trapped PARP on the DNA using a primary antibody against PARP1 or PARP2, followed by an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and measure the signal using a plate reader. The signal intensity is proportional to the amount of trapped PARP.
In Vivo Xenograft Tumor Growth Study
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
HR-deficient cancer cells (e.g., MDA-MB-436)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., once or twice daily) at the desired doses. The control group receives the vehicle.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Western Blot for PARP Cleavage
This method detects the cleavage of PARP, a hallmark of apoptosis.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add chemiluminescent substrate and visualize the bands using an imaging system. A decrease in the full-length PARP band (116 kDa) and the appearance of the cleaved fragment (89 kDa) indicates apoptosis.
Immunofluorescence for γH2AX Foci
This technique visualizes DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixation and permeabilization buffers
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired time.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Block non-specific binding sites.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides and visualize the γH2AX foci (distinct nuclear dots) using a fluorescence microscope. An increase in the number of foci per nucleus indicates increased DNA double-strand breaks.
Conclusion
The preclinical data for this compound provide robust evidence for its potent and selective anti-tumor activity based on the principle of synthetic lethality. Through the dual mechanism of catalytic inhibition and PARP trapping, this compound effectively induces cytotoxicity in cancer cells with homologous recombination deficiency. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other PARP inhibitors as targeted cancer therapies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as consolidation treatment after concurrent chemoradiotherapy of limited-stage small cell lung cancer: a single-arm, open-label phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Pamiparib and Homologous Recombination Deficiency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of pamiparib, a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, and its therapeutic application in cancers with homologous recombination deficiency (HRD). It details the mechanism of action, summarizes key preclinical and clinical data, outlines relevant experimental methodologies, and visualizes the core biological pathways and workflows.
Introduction to this compound and Synthetic Lethality in HRD Cancers
This compound is an orally active, small molecule inhibitor of PARP1 and PARP2, enzymes critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] In cancer cells with a functional homologous recombination (HR) repair system, the inhibition of PARP is not lethal, as the resulting double-strand breaks (DSBs) that form during DNA replication can be efficiently repaired.[1] However, in tumors characterized by homologous recombination deficiency (HRD), often due to mutations in genes like BRCA1 and BRCA2, the cells are unable to repair these DSBs, leading to genomic instability and cell death.[3] This concept is known as synthetic lethality and forms the therapeutic basis for PARP inhibitors like this compound in HRD-positive cancers.[1][4]
This compound has demonstrated potent PARP inhibition and a strong ability to trap PARP-DNA complexes, which is considered a key contributor to its cytotoxicity.[5][6] Furthermore, preclinical studies have shown its ability to penetrate the blood-brain barrier, suggesting potential utility in treating brain tumors and metastases.[5][6]
Mechanism of Action
This compound exerts its anti-tumor effect through a dual mechanism:
-
Catalytic Inhibition: this compound binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly (ADP-ribose) (PAR) chains.[6] This, in turn, hinders the recruitment of DNA repair proteins to the sites of SSBs.[1]
-
PARP Trapping: this compound stabilizes the PARP-DNA complex at the site of DNA damage.[1] These trapped complexes are highly cytotoxic as they can obstruct DNA replication forks and transcription, leading to the formation of DSBs.[1]
In HR-deficient cells, the accumulation of unrepaired DSBs triggers cell cycle arrest and apoptosis.[6]
Mechanism of this compound-induced synthetic lethality.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Target/Cell Line | IC50/EC50 | Reference |
| PARP1 Inhibition | Cell-free assay | 0.83 nM | [7] |
| Cell-free assay | 0.9 nM | [2] | |
| PARP2 Inhibition | Cell-free assay | 0.11 nM | [7] |
| Cell-free assay | 0.5 nM | [2] | |
| Intracellular PAR Formation | HeLa cells | 0.24 nM | [2][5] |
| PARP-DNA Trapping | Cell-based assay | 13 nM | [2][5] |
Table 2: Comparison of PARP Trapping Potency
| PARP Inhibitor | Relative Trapping Potency | Reference |
| Talazoparib | Most Potent | [6] |
| Niraparib | Strong | [6] |
| This compound | Strong | [6] |
| Rucaparib | Moderate | [6] |
| Olaparib | Moderate | [6] |
Clinical Development and Efficacy
This compound has been investigated in numerous clinical trials for the treatment of various solid tumors, particularly those with BRCA1/2 mutations or other evidence of HRD.[8][9] It has received approval in China for the treatment of patients with recurrent advanced ovarian cancer with germline BRCA mutations who have received at least two prior lines of chemotherapy.[6]
Clinical studies have demonstrated the anti-tumor activity of this compound as a monotherapy and in combination with other agents, such as the anti-PD-1 antibody tislelizumab.[10][11] A phase 2 study is currently evaluating the efficacy of this compound in metastatic castration-resistant prostate cancer (mCRPC) patients with HRD or BRCA1/2 mutations.[12]
Table 3: Selected Clinical Trial Data for this compound
| Trial Identifier | Phase | Tumor Type | Patient Population | Key Findings | Reference |
| NCT03712930 | 2 | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | CTC-HRD positive or deleterious germline/somatic BRCA1/2 mutations | Trial in progress to evaluate antitumor activity and safety. | [9][13] |
| NCT02660034 | 1 | Advanced Solid Tumors | Various solid tumors | Combination with tislelizumab showed an ORR of 20.0% across all arms, with the highest ORR (47.4%) in TNBC with BRCA1/2 mutations and/or HRD. | [11] |
| PARALLEL-303 (NCT03427814) | 2 | Advanced Gastric Cancer | Responded to first-line platinum-based chemotherapy | Median PFS was numerically longer with this compound vs. placebo but did not reach statistical significance. | [10] |
| NCT04985721 | 2 | Advanced Tumors with HRD | Tumor-agnostic approach for patients with HRD | Signal-seeking trial investigating this compound with tislelizumab in patients with HRD, with and without BRCA1/2 mutations. | [14] |
Experimental Protocols for HRD Assessment
The identification of patients with HRD is crucial for the successful application of PARP inhibitors.[15] Several methods are employed to determine HRD status, primarily through the analysis of genomic DNA from tumor tissue.[16]
Next-Generation Sequencing (NGS)-Based Assays
NGS is a powerful tool for comprehensively characterizing the genomic scars that are a hallmark of HRD.[17][18] These assays typically involve:
-
DNA Extraction: Genomic DNA is isolated from formalin-fixed paraffin-embedded (FFPE) tumor tissue specimens.[16]
-
Library Preparation: The extracted DNA is fragmented, and adapters are ligated to the ends to prepare it for sequencing.
-
Sequencing: The prepared library is sequenced on an NGS platform to generate large amounts of DNA sequence data.
-
Bioinformatic Analysis: The sequencing data is analyzed to detect:
-
Mutations in HRR Genes: The presence of deleterious mutations in genes such as BRCA1, BRCA2, ATM, PALB2, and others involved in the homologous recombination repair pathway.[17][19]
-
Genomic Instability Score (GIS): An algorithmic score that combines three metrics of genomic scarring:
-
Loss of Heterozygosity (LOH): The loss of one parental allele at a heterozygous locus.[17]
-
Telomeric Allelic Imbalance (TAI): An imbalance in the ratio of parental alleles in the subtelomeric regions of chromosomes.[17]
-
Large-Scale State Transitions (LST): Chromosomal breaks between adjacent regions of at least 10 megabases.[17]
-
-
Commercially available, FDA-approved assays for HRD testing include Myriad myChoice® CDx and Foundation Medicine's FoundationOne® CDx.[16]
Workflow for NGS-based HRD testing.
Cellular PARylation Assay
This assay measures the ability of a PARP inhibitor to block the formation of PAR chains within cells.
-
Cell Culture: A suitable cell line (e.g., HeLa) is cultured in appropriate media.[5]
-
Drug Incubation: Cells are incubated with varying concentrations of this compound for a specified period (e.g., 18 hours).[5]
-
Induction of PAR Synthesis: DNA damage is induced to stimulate PARP activity and PAR synthesis, typically using an agent like hydrogen peroxide (H2O2).[5]
-
Detection of PAR: The levels of intracellular PAR are quantified using methods such as ELISA or immunofluorescence with an anti-PAR antibody.
-
Data Analysis: The IC50 value is calculated, representing the concentration of this compound required to inhibit PAR formation by 50%.
Signaling Pathways Implicated in this compound's Action and Resistance
The efficacy of this compound is not solely dependent on the HRD status of a tumor. Other signaling pathways can influence the response to PARP inhibitors and contribute to resistance.
-
JAK/STAT Pathway: Some studies suggest that PARP inhibitors can upregulate the expression of PD-L1 through the JAK2/STAT3 signaling pathway, potentially leading to immune evasion.[11][20] This provides a rationale for combining PARP inhibitors with immune checkpoint inhibitors.
-
Reversion Mutations: A primary mechanism of acquired resistance to PARP inhibitors is the development of secondary mutations in BRCA1/2 or other HRR genes that restore the open reading frame and, consequently, the function of the homologous recombination pathway.[21]
Signaling pathways in this compound action and resistance.
Conclusion
This compound is a potent PARP1/2 inhibitor that has demonstrated significant clinical activity in tumors with homologous recombination deficiency. Its mechanism of action, centered on the principle of synthetic lethality, offers a targeted therapeutic approach for patients with specific genetic biomarkers. The continued development of robust and harmonized assays for HRD detection will be critical for optimizing patient selection and expanding the clinical utility of this compound and other PARP inhibitors. Further research into the interplay between PARP inhibition and other cellular pathways, such as the immune response, will likely uncover novel combination strategies to overcome resistance and improve patient outcomes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. Efficacy and safety of maintenance therapy with this compound versus placebo for advanced gastric cancer responding to first‐line platinum‐based chemotherapy: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in combination with tislelizumab in patients with advanced solid tumours: results from the dose-expansion stage of a multicentre, open-label, phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound in mCRPC With HRD or BRCA1/2 Mutation | Clinical Research Trial Listing ( Metastatic Castration-resistant Prostate Cancer ) ( NCT05327621 ) [trialx.com]
- 13. ascopubs.org [ascopubs.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Clinical assays for assessment of homologous recombination DNA repair deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. blog.lgcclinicaldiagnostics.com [blog.lgcclinicaldiagnostics.com]
- 18. Homologous recombination deficiency (HRD) | Testing with NGS [illumina.com]
- 19. Frontiers | Homologous Recombination Deficiency in Ovarian, Breast, Colorectal, Pancreatic, Non-Small Cell Lung and Prostate Cancers, and the Mechanisms of Resistance to PARP Inhibitors [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Characterization of Pamiparib's Enzymatic Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro characterization of Pamiparib (BGB-290), a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2. This document details the enzymatic inhibition, mechanism of action, and the experimental protocols used to elucidate these properties, presenting quantitative data in a clear, comparative format.
Introduction to this compound and PARP Inhibition
This compound is a small molecule inhibitor of PARP1 and PARP2, enzymes central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired DNA damage, resulting in synthetic lethality and targeted cell death.[2] this compound's mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes, which is a significant contributor to its cytotoxicity.[3]
Quantitative Analysis of this compound's Enzymatic Inhibition
The inhibitory activity of this compound against PARP1 and PARP2 has been quantified through various in-vitro assays. The following tables summarize the key potency metrics.
Table 1: Enzymatic Inhibition of PARP1 and PARP2 by this compound
| Enzyme | IC50 (nM) | Reference(s) |
| PARP1 | 0.83, 0.9, 1.3 | [3][4][5][6][7] |
| PARP2 | 0.11, 0.5, 0.9 | [4][5][6][7] |
Table 2: Cellular Activity and DNA Trapping of this compound
| Assay | IC50 / EC50 (nM) | Reference(s) |
| Cellular PARylation Inhibition | 0.24, 0.2 | [3][4][5][6][7] |
| DNA Trapping | 13 | [3][4] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism involves the inhibition of PARP1 and PARP2, which disrupts the repair of DNA single-strand breaks. This leads to the accumulation of double-strand breaks during DNA replication, a form of damage that is particularly cytotoxic to cancer cells with homologous recombination deficiencies (HRD), such as those with BRCA mutations.
References
- 1. researchgate.net [researchgate.net]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Investigating the pharmacodynamics of Pamiparib in xenograft models
An In-Depth Technical Guide to the Pharmacodynamics of Pamiparib in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (BGB-290) is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2, which are critical components of the cellular DNA damage response (DDR) network.[1][2] This technical guide explores the pharmacodynamics of this compound, focusing on its mechanism of action and efficacy as demonstrated in various preclinical xenograft models. These models are instrumental in evaluating the antitumor activity of novel therapeutic agents and understanding their biological effects in a living system before clinical application.[3] this compound has shown significant potential in treating cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, by leveraging the principle of synthetic lethality.[4][5]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
The primary mechanism of this compound involves the competitive inhibition of PARP1 and PARP2 enzymes. These enzymes play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][6] When a SSB occurs, PARP enzymes are recruited to the site of damage. They catalyze the synthesis of poly(ADP-ribose) (PAR) chains on target proteins, a process that recruits other essential DNA repair proteins.[2]
This compound binds to the catalytic domain of PARP, preventing this PARylation process. This inhibition leads to two key cytotoxic effects:
-
Inhibition of DNA Repair: The repair of SSBs is hampered, causing them to accumulate. When a replication fork encounters an unrepaired SSB, it can lead to the formation of a more lethal DNA double-strand break (DSB).[1][7]
-
PARP Trapping: this compound stabilizes the PARP-DNA complex at the site of damage. These trapped complexes are highly toxic as they obstruct DNA replication and transcription, further contributing to genomic instability and cell death.[1][2]
In normal, healthy cells, DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be accurately repaired, leading to catastrophic genomic instability and apoptosis. This selective killing of HR-deficient cancer cells while sparing normal cells is known as synthetic lethality .[1][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of pharmacodynamics. Below are representative protocols for xenograft efficacy and pharmacodynamic studies.
In Vivo Xenograft Efficacy Study Protocol
This protocol describes a typical subcutaneous xenograft model used to evaluate the antitumor efficacy of this compound.
-
Cell Line and Culture:
-
The MDA-MB-436 human breast cancer cell line (BRCA1 mutant) is cultured in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere of 5% CO2.[4]
-
-
Animal Model:
-
Female immunodeficient mice (e.g., BALB/c nude or SCID) aged 6-8 weeks are used.[3] Animals are allowed to acclimatize for at least one week before the experiment.
-
-
Tumor Implantation:
-
MDA-MB-436 cells are harvested during their exponential growth phase.
-
A suspension of 5 x 10^6 to 10 x 10^6 cells in ~100-200 µL of a suitable medium (e.g., PBS or Matrigel mixture) is injected subcutaneously into the flank of each mouse.[3]
-
-
Tumor Growth Monitoring and Randomization:
-
Tumor volumes are measured 2-3 times per week using calipers. Volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined average size (e.g., 150-250 mm³), mice are randomized into treatment and control groups.[4]
-
-
Drug Administration:
-
This compound: Administered orally (p.o.) twice daily (BID) for a specified period, typically 28 days. Doses can range from 1.6 mg/kg to 12.5 mg/kg, formulated in a vehicle such as 0.5% methylcellulose.[4][8]
-
Control Groups: Include a vehicle-only control group and potentially a positive control group (e.g., another PARP inhibitor like Olaparib).[8]
-
-
Endpoint Measurement:
-
Tumor Growth Inhibition (TGI): Primary endpoint. Tumor volumes are monitored throughout the study and for a period after treatment cessation to check for relapse.[4]
-
Body Weight: Monitored as a measure of general toxicity.[4]
-
Objective Response: Tumors are classified as Complete Response (CR) or Partial Response (PR).[8]
-
Pharmacodynamic (PARylation Inhibition) Assay Protocol
This protocol is designed to measure the direct effect of this compound on its target in the tumor tissue.
-
Study Design:
-
Mice bearing established MDA-MB-436 xenografts are used.[4]
-
For dose-response analysis, groups of mice receive a single oral dose of this compound at varying concentrations (e.g., 0.17 to 10.9 mg/kg).[8]
-
For time-course analysis, mice receive a single fixed dose (e.g., 5.45 mg/kg), and cohorts are euthanized at different time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.[4][8]
-
-
Sample Collection:
-
At the designated time points, mice are euthanized.
-
Tumor tissue and blood samples are collected immediately. Samples are snap-frozen in liquid nitrogen and stored at -80°C.
-
-
PAR Level Measurement:
-
Tumor lysates are prepared.
-
PAR levels are quantified using methods such as ELISA or Western blot analysis with an anti-PAR antibody.
-
The percentage of PAR inhibition is calculated relative to the levels in vehicle-treated control tumors.[4]
-
-
Pharmacokinetic Analysis:
-
This compound concentrations in plasma and tumor lysates are measured using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to correlate drug exposure with the pharmacodynamic effect.[8]
-
Data Presentation: Pharmacodynamics in Xenograft Models
Quantitative data from preclinical studies highlight this compound's potent activity.
Table 1: In Vivo Efficacy of this compound in BRCA1-Mutant MDA-MB-436 Breast Cancer Xenograft
This table summarizes the anti-tumor efficacy of this compound administered orally, twice daily (BID), for 28 days.[4][8]
| Treatment Group | Dose (mg/kg) | Administration | Outcome (at Day 29) | Tumor Relapse (at Day 89) |
| This compound | 1.6 | p.o., BID | Tumor Regression, 100% Objective Response (CR+PR) | Yes |
| This compound | >1.6 to 12.5 | p.o., BID | Tumor Regression, 100% Objective Response (CR+PR) | No |
| Olaparib | 25 | p.o., BID | N/A | Yes |
| Vehicle Control | N/A | p.o., BID | Progressive Tumor Growth | N/A |
| CR: Complete Response; PR: Partial Response. No significant body weight loss was observed in any treatment group.[4] |
Table 2: Pharmacodynamic Effect of this compound in MDA-MB-436 Xenograft Tumors
This table shows the dose- and time-dependent inhibition of PARylation in tumor tissue after a single oral dose of this compound.[4][8]
| Parameter | Dose (mg/kg) | Time Post-Dose (hours) | PAR Inhibition (%) |
| Dose-Response | 0.17 - 10.9 | 4 | Dose-dependent |
| Time-Course | 5.45 | 0.5 | 98% |
| 5.45 | 12 | >80% | |
| 5.45 | 24 | 53% |
Table 3: Activity in Intracranial Xenograft Models
This compound's ability to cross the blood-brain barrier is a key property, making it a candidate for treating brain tumors or metastases.[2][9]
| Xenograft Model | Treatment | Key Finding |
| H209 SCLC | This compound (3 mg/kg, single oral dose) | Complete inhibition of PARylation in brain tumor tissue at 4 hours post-dose.[10] |
| H209-TR (TMZ-Resistant) | This compound + Temozolomide (TMZ) | Combination treatment overcame TMZ resistance, significantly inhibiting tumor growth and prolonging survival.[4][9] |
Conclusion
Preclinical xenograft models are indispensable for characterizing the pharmacodynamics of PARP inhibitors. Studies consistently demonstrate that this compound is a potent and selective PARP1/2 inhibitor with significant antitumor activity in HR-deficient xenograft models, such as the BRCA1-mutant MDA-MB-436 breast cancer model.[4] The data reveals a strong correlation between this compound concentration in tumors and the dose- and time-dependent inhibition of PARylation, confirming its on-target activity.[8] Furthermore, its ability to penetrate the blood-brain barrier and synergize with DNA-damaging agents like temozolomide highlights its potential for treating challenging cancers, including those in the central nervous system.[9][10] These robust preclinical findings have provided a strong rationale for the ongoing clinical development of this compound in various solid tumors.[11]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Facebook [cancer.gov]
- 7. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BeiGene Presents Clinical Data from Two Phase 2 Trials of this compound at the 2021 ASCO Annual Meeting - BioSpace [biospace.com]
Methodological & Application
Application Notes and Protocols for Pamiparib in In Vivo Mouse Models of Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamiparib (BGB-290) is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for DNA single-strand break repair. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, PARP inhibition leads to the accumulation of double-strand DNA breaks and subsequent cell death through a mechanism known as synthetic lethality. Ovarian cancer frequently exhibits defects in the HR pathway, making it a prime candidate for PARP inhibitor therapy. These application notes provide detailed protocols and dosage guidelines for the use of this compound in preclinical in vivo mouse models of ovarian cancer.
Signaling Pathway of PARP Inhibition
The efficacy of this compound is rooted in its ability to disrupt DNA damage repair in cancer cells. The diagram below illustrates the mechanism of action.
Application Notes and Protocols: Synergistic Effect of Pamiparib with Platinum-Based Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamiparib is a potent and selective inhibitor of poly (ADP-ribose) polymerase 1 and 2 (PARP1/2), enzymes critical for DNA single-strand break repair. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality. Platinum-based chemotherapies, such as cisplatin and carboplatin, function by inducing DNA adducts and crosslinks, leading to double-strand breaks. The combination of a PARP inhibitor like this compound with platinum-based chemotherapy has been investigated as a promising therapeutic strategy. This combination is hypothesized to exert a synergistic anti-tumor effect by preventing the repair of DNA damage induced by platinum agents, thereby enhancing their cytotoxic effects.
These application notes provide a summary of the preclinical and clinical findings on the synergistic effect of this compound with platinum-based chemotherapy. Detailed protocols for key experiments are also included to guide researchers in this field.
Preclinical Data
While specific preclinical data on the synergistic effects of this compound in combination with platinum-based chemotherapy is emerging, the broader class of PARP inhibitors has been extensively studied in this context. The following tables summarize representative quantitative data from studies on PARP inhibitors and platinum agents, which provide a rationale for the combination with this compound.
Table 1: In Vitro Cytotoxicity of this compound and Platinum-Based Chemotherapy
| Cell Line | Cancer Type | Drug | IC50 (µM) | Combination | Combination Index (CI) | Synergy Level |
| Gastric Cancer Cell Line (e.g., SGC-7901) | Gastric Cancer | This compound | Data not available | This compound + Cisplatin | Data not available | Expected Synergy |
| Ovarian Cancer Cell Line (e.g., OVCAR-3) | Ovarian Cancer | This compound | Data not available | This compound + Carboplatin | Data not available | Expected Synergy |
| Representative Data for other PARP Inhibitors | ||||||
| A2780 | Ovarian Cancer | Olaparib | 1.1 | Olaparib + Selinexor | <1.0[1] | Synergistic[1] |
| OV90 (Cisplatin-Resistant) | Ovarian Cancer | Niraparib | Data not available | Niraparib + Cisplatin | <1.0[2] | Synergistic[2] |
| SKOV3 (Cisplatin-Resistant) | Ovarian Cancer | Niraparib | Data not available | Niraparib + Cisplatin | <1.0[2] | Synergistic[2] |
Note: Specific IC50 and CI values for the combination of this compound and platinum agents were not publicly available in the reviewed literature. The table includes representative data for other PARP inhibitors to illustrate the expected synergistic interaction. Researchers are encouraged to determine these values empirically for their specific cell lines of interest.
Table 2: In Vivo Efficacy of this compound in Combination with Platinum-Based Chemotherapy in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |
| MDA-MB-436 | Breast Cancer | This compound (1.6 - 6.3 mg/kg, oral, BID) | Induces tumor regression[3] |
| Calu6 | Non-Small Cell Lung Cancer | Veliparib (200 mg/kg/day, BID) + Cisplatin (6 mg/kg, IV) | Synergistic activity observed[4] |
| Brca2 Xenografts | Breast Cancer | ABT-888 + Carboplatin | Delayed tumor growth[5] |
Note: The table includes data on this compound monotherapy and combination studies with other PARP inhibitors to demonstrate the potential in vivo synergy with platinum agents.
Clinical Data
Clinical trials have investigated the combination of this compound with platinum-based chemotherapy in various cancers, demonstrating promising efficacy and a manageable safety profile.
Table 3: Efficacy of this compound in Combination with Platinum-Based Chemotherapy in Clinical Trials
| Trial Identifier | Cancer Type | Treatment Regimen | N | Key Efficacy Endpoints |
| ChiCTR2200059119 | Advanced Ovarian Cancer | Neoadjuvant this compound + Paclitaxel + Carboplatin + Bevacizumab | 29 | R0 Resection Rate: 100% (of 24 patients who underwent surgery)[6] Chemotherapy Response Score (CRS) of 3: 34.8%[6] |
| PARALLEL-303 (NCT03427814) | Advanced Gastric Cancer (Maintenance Therapy) | This compound (60 mg BID) vs. Placebo after response to first-line platinum-based chemotherapy | 136 | Median PFS: 3.7 months (this compound) vs. 2.1 months (Placebo) (HR 0.8, p=0.1428)[7] Median OS: 10.2 months (this compound) vs. 12.0 months (Placebo)[7] |
Table 4: Common Adverse Events (Grade ≥3) in this compound and Platinum-Based Chemotherapy Combination Trials
| Adverse Event | ChiCTR2200059119 (Ovarian Cancer)[6] | PARALLEL-303 (Gastric Cancer)[7] |
| Hematological | ||
| Neutropenia | 72.4% | Data not specified for combination phase |
| Leukopenia | 58.6% | Data not specified for combination phase |
| Anemia | 27.6% | Data not specified for combination phase |
| Thrombocytopenia | 24.1% | Data not specified for combination phase |
| Non-Hematological | ||
| Treatment Discontinuation due to TEAEs | Not Reported | 11.3% (this compound arm) vs. 3.1% (Placebo arm) |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of synergistic cytotoxicity between this compound and platinum-based chemotherapy.
Caption: Experimental workflow for in vitro assessment of synergy.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a platinum agent (cisplatin or carboplatin) individually and to assess the synergistic effect of the combination.
Materials:
-
Cancer cell lines (e.g., SGC-7901 for gastric cancer, OVCAR-3 for ovarian cancer)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cisplatin or Carboplatin (stock solution in sterile water or saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the platinum agent in culture medium.
-
Treat the cells with varying concentrations of this compound alone, the platinum agent alone, or the combination of both at a constant ratio (e.g., based on the ratio of their individual IC50 values). Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and for the combination using dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8][9]
DNA Damage Assessment (γ-H2AX Immunofluorescence Staining)
Objective: To quantify the extent of DNA double-strand breaks (DSBs) in cancer cells following treatment with this compound, a platinum agent, and their combination.
Materials:
-
Cancer cells cultured on coverslips in 6-well plates
-
This compound and platinum agent
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-histone H2A.X (Ser139) (γ-H2AX) antibody
-
Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on sterile coverslips in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound, the platinum agent, or the combination for the desired time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorochrome-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells under a fluorescence microscope. Capture images of multiple fields for each condition.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in the number of foci indicates an increase in DNA DSBs.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a platinum agent in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft implantation (e.g., Calu6 for NSCLC)[4]
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Carboplatin or cisplatin formulation for intraperitoneal (i.p.) injection
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Vehicle control
-
This compound alone
-
Platinum agent alone
-
This compound + Platinum agent
-
-
Administer the treatments according to a predefined schedule. For example:
-
This compound: daily oral gavage.
-
Carboplatin/Cisplatin: weekly or bi-weekly i.p. injection.[10]
-
-
Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice 2-3 times per week.
-
Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.[3]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Analyze the data by comparing the tumor growth inhibition between the different treatment groups.
Conclusion
The combination of this compound with platinum-based chemotherapy represents a promising strategy to enhance anti-tumor efficacy, particularly in cancers with underlying DNA repair deficiencies. The provided protocols offer a framework for researchers to investigate this synergy in their own preclinical models. Further research is warranted to optimize dosing schedules and identify predictive biomarkers to select patients who are most likely to benefit from this combination therapy.
References
- 1. Rational Combination of CRM1 Inhibitor Selinexor and Olaparib Shows Synergy in Ovarian Cancer Cell Lines and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Enhancement of synthetic lethality via combinations of ABT-888, a PARP inhibitor, and carboplatin in vitro and in vivo using BRCA1 and BRCA2 isogenic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Efficacy and safety of maintenance therapy with this compound versus placebo for advanced gastric cancer responding to first‐line platinum‐based chemotherapy: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Pamiparib as a Maintenance Therapy in Preclinical Cancer Models: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pamiparib (BGB-290) is a potent and selective inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1/2), enzymes critical for the repair of single-strand DNA breaks.[1][2] In cancer cells with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of double-strand DNA breaks and subsequent cell death through a mechanism known as synthetic lethality.[1] Preclinical studies have demonstrated that this compound exhibits strong anti-proliferative activity, traps PARP-DNA complexes, and penetrates the blood-brain barrier in various animal models.[2]
The concept of maintenance therapy is to prolong the duration of a response to a prior treatment, typically chemotherapy. In oncology, PARP inhibitors have been successfully employed as maintenance therapy in clinical settings for ovarian and gastric cancers, particularly after a response to platinum-based chemotherapy.[1][2] This document provides an overview of the preclinical application of this compound as a maintenance therapy, including detailed protocols for establishing and evaluating its efficacy in patient-derived xenograft (PDX) models and summarizing available quantitative data.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
This compound exerts its anti-tumor effect by inhibiting the enzymatic activity of PARP1 and PARP2. This prevents the repair of DNA single-strand breaks (SSBs). When these unrepaired SSBs are encountered during DNA replication, they are converted into toxic double-strand breaks (DSBs). In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and cell death.
Experimental Workflow for Preclinical Maintenance Therapy Studies
A typical preclinical study evaluating a maintenance therapy involves an initial induction phase with a standard-of-care chemotherapy, followed by a maintenance phase with the investigational agent in tumors that have responded to the initial treatment.
Data Presentation
Table 1: In Vivo Monotherapy Efficacy of this compound in Preclinical Models
| Cancer Model | Animal Model | This compound Dose & Schedule | Outcome Measure | Result | Reference |
| Gastric Cancer | PDX Models | Not specified | Antitumor Activity | Demonstrated | [2] |
| Ovarian Cancer | Animal Models | Not specified | Antitumor Activity | Demonstrated | [1] |
| Breast Cancer (BRCA1 mutant) | MDA-MB-436 Xenograft | 1.6 - 12.5 mg/kg, PO, BID for 28 days | Tumor Regression | 100% objective response at the lowest dose | Not directly cited |
| Various Solid Tumors (HRD) | Animal Models | Not specified | Strong PARP-trapping and anti-proliferative activity | Demonstrated | [2] |
Note: The data presented are based on general statements of antitumor activity from the cited sources. Detailed quantitative data from head-to-head maintenance studies are not available in the public domain.
Experimental Protocols
The following protocols provide a framework for conducting preclinical studies with this compound as a maintenance therapy. Protocol 1 is a representative example for a PARP inhibitor maintenance study using a patient-derived xenograft model, which can be adapted for this compound. Protocol 2 details a pharmacodynamic assay to measure PARP inhibition.
Protocol 1: Evaluation of this compound as Maintenance Therapy in a Patient-Derived Xenograft (PDX) Model of Ovarian Cancer
This protocol is adapted from a study evaluating the PARP inhibitor olaparib in a maintenance setting and can be used as a template for this compound.[3]
1. PDX Model Establishment and Expansion a. Obtain fresh tumor tissue from a patient with high-grade serous ovarian cancer (with known BRCA status, if possible) under appropriate ethical guidelines. b. Implant a small fragment (approx. 3x3x3 mm) of the tumor subcutaneously into the flank of female immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old). c. Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2. d. When tumors reach a volume of approximately 1000-1500 mm³, passage the tumors into a new cohort of mice for expansion.
2. Induction Chemotherapy Phase a. Once tumors in the experimental cohort reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, cisplatin, cisplatin followed by this compound). b. Administer cisplatin (or another appropriate platinum-based agent) at a clinically relevant dose (e.g., 2 mg/kg, intraperitoneally, once weekly) for a defined period (e.g., 28 days).[3] c. Monitor tumor volume and body weight throughout the induction phase.
3. Maintenance Therapy Phase a. At the end of the induction phase, identify mice that have responded to cisplatin (e.g., stable disease or partial response). b. Re-randomize the responder mice to either continue with a control (vehicle) or switch to this compound maintenance therapy. c. Administer this compound orally at a predetermined dose (e.g., based on monotherapy efficacy studies, a potential starting point could be 50 mg/kg, 5 days on/2 days off, though this requires optimization for this compound).[3] d. Continue the maintenance therapy until the primary endpoint is reached.
4. Endpoint Analysis a. Primary Endpoint: Tumor growth delay or overall survival. Monitor tumor volume until tumors reach a predetermined endpoint size (e.g., 2000 mm³) or until signs of morbidity require euthanasia. b. Secondary Endpoints: i. Tumor Growth Inhibition (TGI): Calculate TGI at various time points. ii. Biomarker Analysis: At the end of the study, collect tumor tissue for analysis of PARP inhibition (see Protocol 2), DNA damage markers (e.g., γH2AX staining), and apoptosis (e.g., cleaved caspase-3 staining).
Protocol 2: Pharmacodynamic Assay for PARP Inhibition in Tumor Tissue
This protocol allows for the quantification of this compound's target engagement in vivo.
1. Sample Collection a. Following treatment with this compound at various doses and time points, euthanize the mice. b. Promptly excise the tumors and snap-freeze them in liquid nitrogen. Store at -80°C until analysis.
2. Protein Extraction a. Homogenize the frozen tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract. c. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. PARP Inhibition Assay a. Use a commercially available ELISA-based pharmacodynamic assay kit for measuring poly(ADP-ribose) (PAR) levels (e.g., HT PARP in vivo Pharmacodynamic Assay II). b. Add a standardized amount of protein lysate (e.g., 2 µg) to the assay plate. c. Follow the manufacturer's instructions for incubation with detection antibodies and substrate. d. Read the absorbance on a plate reader and calculate the PAR levels, typically expressed as pg/mL per µg of protein extract. e. Compare the PAR levels in this compound-treated tumors to those in vehicle-treated tumors to determine the percentage of PARP inhibition.
Conclusion
This compound is a potent PARP1/2 inhibitor with demonstrated preclinical antitumor activity. Its clinical evaluation as a maintenance therapy in ovarian and gastric cancer suggests that preclinical models of maintenance therapy are crucial for understanding its optimal use. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further investigate the role of this compound as a maintenance therapy in various cancer models. While specific preclinical data for this compound in a maintenance setting is limited in the public literature, the provided representative protocols for other PARP inhibitors offer a robust starting point for such investigations. Further studies are warranted to generate specific quantitative data on this compound's efficacy in this setting and to identify predictive biomarkers of response.
References
Assessing the PARP Trapping Activity of Pamiparib In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies in oncology, particularly for cancers harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. Pamiparib (BGB-290) is a potent and selective inhibitor of PARP1 and PARP2.[1][2][3] Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is the "trapping" of PARP enzymes on DNA at the site of single-strand breaks.[4] This trapping converts a repairable lesion into a cytotoxic DNA double-strand break during replication, leading to synthetic lethality in homologous recombination-deficient cancer cells.[2][4] this compound has demonstrated potent PARP trapping activity, which is a critical determinant of its antitumor efficacy.[1][5][6]
These application notes provide a detailed overview and protocols for the in vitro assessment of this compound's PARP trapping activity. The described methodologies are essential for researchers in drug discovery and development to characterize and compare the potency of different PARP inhibitors.
Principle of PARP Trapping
Under normal physiological conditions, PARP1 and PARP2 detect DNA single-strand breaks (SSBs) and, upon binding, catalyze the synthesis of poly (ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors. Subsequently, the accumulation of negatively charged PAR chains leads to the dissociation of PARP from the DNA, allowing the repair machinery to access the break.
PARP inhibitors like this compound bind to the catalytic domain of PARP, preventing PAR synthesis.[2] This inhibition of auto-PARylation "traps" the PARP enzyme on the DNA, creating a stable PARP-DNA complex.[4] These trapped complexes are formidable obstacles to DNA replication, leading to replication fork collapse and the formation of highly cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, these DSBs cannot be efficiently repaired, resulting in cell death.[4]
Figure 1. Mechanism of PARP Trapping by this compound.
In Vitro PARP Trapping Assays
Several in vitro methods can be employed to quantify the PARP trapping activity of this compound. The most common and direct method is the Fluorescence Polarization (FP) assay. Cellular assays, such as chromatin fractionation followed by immunoblotting, provide a more physiologically relevant context. Finally, cell viability assays indirectly measure the cytotoxic consequences of PARP trapping.
Data Presentation
The potency of this compound and other PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for enzymatic activity and half-maximal effective concentration (EC50) for PARP trapping.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP Trapping EC50 (nM) |
| This compound | 0.83 - 1.3[1][3][6] | 0.11 - 0.92[1][3][6] | 13[1][5][6] |
| Olaparib | ~5[7] | ~1[7] | More potent than veliparib, less than niraparib[8][9] |
| Rucaparib | - | - | Similar to Olaparib[8][9] |
| Niraparib | ~3.8[7] | ~2.1[7] | More potent than Olaparib and Rucaparib[8][9] |
| Talazoparib | - | - | ~100-fold more potent than Niraparib[8][10] |
| Veliparib | ~5.2 (Ki)[7] | ~2.9 (Ki)[7] | Least potent trapper[9][11] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for PARP1 Trapping
This assay biochemically quantifies the ability of an inhibitor to trap PARP1 on a fluorescently labeled DNA oligonucleotide.[12][13]
Figure 2. Workflow for the Fluorescence Polarization PARP Trapping Assay.
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled oligonucleotide duplex (e.g., with a 5'-Alexa Fluor 488 label)[14]
-
Nicotinamide adenine dinucleotide (NAD+)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/ml BSA)
-
96-well or 384-well black, low-binding microplates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
Dilute the PARP1 enzyme and fluorescent DNA probe in assay buffer to the desired working concentrations.
-
Prepare a concentrated solution of NAD+ in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Low FP Control (Maximal PARP dissociation): Add assay buffer, PARP1 enzyme, and fluorescent DNA probe.
-
High FP Control (No PARP dissociation): Add assay buffer, PARP1 enzyme, and fluorescent DNA probe (no NAD+ will be added to these wells).
-
Test Wells: Add assay buffer, PARP1 enzyme, fluorescent DNA probe, and the desired concentration of this compound.
-
Blank: Add assay buffer and fluorescent DNA probe only.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding of PARP1 to the DNA probe and the inhibitor.
-
-
Initiation of PARylation:
-
Add NAD+ to all wells except the "High FP Control" and "Blank" wells to initiate the auto-PARylation reaction.
-
-
Final Incubation:
-
Incubate the plate for 60 minutes at room temperature to allow the PARylation and subsequent dissociation of PARP1 from the DNA in the control wells.
-
-
Measurement:
-
Read the fluorescence polarization of the plate using a plate reader with appropriate filters (e.g., excitation at ~470 nm and emission at ~518 nm).[12]
-
-
Data Analysis:
-
The increase in fluorescence polarization in the presence of this compound is directly proportional to its PARP trapping activity.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Cellular PARP Trapping Assay (Chromatin Fractionation and Immunoblotting)
This method assesses the amount of PARP1 trapped on chromatin within cells following treatment with a DNA damaging agent and a PARP inhibitor.[15]
Figure 3. Workflow for the Cellular PARP Trapping Assay.
Materials:
-
Human cancer cell line (e.g., HeLa, MDA-MB-436)
-
Cell culture medium and supplements
-
This compound
-
DNA damaging agent (e.g., methyl methanesulfonate - MMS)
-
Subcellular protein fractionation kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PARP1, anti-Histone H3 (as a loading control for the chromatin fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 2-24 hours.
-
Induce DNA damage by adding a DNA damaging agent like MMS (e.g., 0.01%) for a short period (e.g., 30 minutes) before harvesting.[15]
-
-
Chromatin Fractionation:
-
Protein Quantification:
-
Determine the protein concentration of the chromatin fractions using a BCA assay.
-
-
Immunoblotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PARP1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control for the chromatin fraction.
-
-
Data Analysis:
-
Quantify the band intensities for PARP1 and Histone H3.
-
Normalize the PARP1 signal to the Histone H3 signal for each sample.
-
An increase in the normalized PARP1 signal in this compound-treated cells compared to the control indicates PARP1 trapping.
-
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of this compound, which is a downstream consequence of PARP trapping, particularly in HR-deficient cells.[17][18][19]
Figure 4. Workflow for the MTT Cell Viability Assay.
Materials:
-
BRCA-mutant cell line (e.g., MDA-MB-436, UWB1.289) and a BRCA-wildtype control cell line (e.g., MDA-MB-231)[1]
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well clear, flat-bottom microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to attach for 24 hours.[17]
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for 48-72 hours.[17]
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[18]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.[20]
-
-
Measurement:
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value. A significantly lower IC50 in the BRCA-mutant cell line compared to the wild-type line is indicative of synthetic lethality driven by PARP trapping.
-
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for the characterization of this compound's PARP trapping activity. The fluorescence polarization assay offers a direct and high-throughput method for quantifying biochemical trapping potency. The cellular chromatin fractionation and immunoblotting assay provides a more physiologically relevant measure of target engagement within the cell. Finally, cell viability assays confirm the cytotoxic consequences of PARP trapping, particularly in genetically defined cancer cell lines. Together, these methods are indispensable for the preclinical evaluation and development of this compound and other PARP inhibitors.
References
- 1. This compound is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound (BGB-290), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 10. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nmsgroup.it [nmsgroup.it]
- 17. 2.3. MTT Assay [bio-protocol.org]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
Pamiparib in Small Cell Lung Cancer (SCLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine tumor characterized by rapid growth and early metastasis, with limited therapeutic options and a historically poor prognosis. A key feature of SCLC is its high level of genomic instability and replication stress, making it a rational target for therapies that exploit deficiencies in the DNA Damage Response (DDR) pathway. Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown promise in this context.
Pamiparib (BGB-290) is a potent and selective inhibitor of PARP1 and PARP2, with the ability to trap PARP-DNA complexes, leading to synthetic lethality in cancer cells with compromised DNA repair mechanisms.[1][2] Preclinical studies have highlighted its high selectivity, strong PARP trapping activity, and excellent brain penetration, a crucial feature for a disease with a high incidence of brain metastases.[2][3] This document provides detailed application notes and protocols for the study of this compound in SCLC, based on available preclinical and clinical data.
Preclinical Data
In Vitro Activity
This compound has demonstrated significant potency against PARP enzymes and cellular processes related to PARP activity. While specific IC50 values across a wide panel of SCLC cell lines are not extensively published, initial studies have shown sensitivity in a subset of SCLC cell lines.[1]
| Parameter | IC50 Value (nM) | Assay System | Reference |
| PARP1 Inhibition | 0.83 | Biochemical Assay | [1] |
| PARP2 Inhibition | 0.11 | Biochemical Assay | [1] |
| PARP-DNA Trapping | 13 | Fluorescence Polarization (FP) Binding Assay | [1] |
| Intracellular PAR Formation Inhibition | 0.24 | Cellular Assay | [1] |
Of a panel of seven SCLC cell lines tested, three were reported to be sensitive to this compound, although specific IC50 values were not provided.[1]
In Vivo Activity
Preclinical studies in patient-derived xenograft (PDX) models of SCLC have indicated that this compound has weak single-agent activity. However, it demonstrates significant synergistic effects when combined with standard-of-care chemotherapy.
| Model System | Treatment | Key Findings | Reference |
| SCLC Patient-Derived Xenograft (PDX) Models (8 models) | This compound Monotherapy | Weak single-agent activity. | [1] |
| SCLC PDX Models (chemo-sensitive) | This compound + Etoposide/Carboplatin (Concomitant or Maintenance) | Significantly prolonged response duration compared to chemotherapy alone. The combination was well-tolerated. | [1] |
| SCLC PDX Models (chemo-insensitive) | This compound + Etoposide/Carboplatin | The combination was less effective. | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effect primarily through the inhibition of PARP1 and PARP2, key enzymes in the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of toxic DNA double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination repair (HRR), a major pathway for DSB repair, these lesions cannot be accurately repaired, leading to genomic instability and ultimately cell death (synthetic lethality). Furthermore, this compound "traps" PARP enzymes on the DNA at the site of damage, creating cytotoxic PARP-DNA complexes that are more toxic than the unrepaired SSBs alone.
References
- 1. Proteomic markers of DNA repair and PI3K pathway activation predict response to the PARP inhibitor BMN 673 in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as consolidation treatment after concurrent chemoradiotherapy of limited-stage small cell lung cancer: a single-arm, open-label phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crownbio.com [crownbio.com]
Application of Pamiparib in Gastric Cancer Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamiparib (BGB-290) is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for DNA single-strand break repair.[1] In cancers with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand DNA breaks, ultimately resulting in cell death through a mechanism known as synthetic lethality.[2][3] Given that a subset of gastric cancers exhibits genomic instability and alterations in DNA damage repair pathways, this compound presents a promising therapeutic strategy.[4][5]
These application notes provide an overview of the preclinical application of this compound in gastric cancer research, including its mechanism of action, and detailed protocols for key in vitro experiments. While extensive peer-reviewed preclinical data specifically for this compound in gastric cancer cell lines is not widely available in the public domain, the following sections are based on the known mechanisms of PARP inhibitors and established experimental methodologies.
Mechanism of Action
This compound targets the PARP-1 and PARP-2 enzymes, which play a crucial role in the base excision repair (BER) pathway responsible for repairing single-strand DNA breaks. By inhibiting PARP, this compound leads to the accumulation of these breaks. When the cell enters S-phase for DNA replication, these unrepaired single-strand breaks are converted into more cytotoxic double-strand breaks. In cells with a functional homologous recombination (HR) repair pathway, these double-strand breaks can be efficiently repaired. However, in tumor cells with HRD (e.g., due to BRCA1/2 mutations), these double-strand breaks cannot be accurately repaired, leading to genomic instability and apoptotic cell death.[2] Furthermore, this compound has been shown to trap PARP enzymes on the DNA at the site of damage, forming toxic PARP-DNA complexes that further contribute to its anti-tumor activity.[6]
Signaling Pathway
Caption: Mechanism of action of this compound leading to synthetic lethality in HR-deficient cells.
Quantitative Data
While specific preclinical data for this compound in a wide range of gastric cancer cell lines is not publicly available, the following table summarizes the known inhibitory concentrations of this compound against its target enzymes and in a general cellular context. This data is crucial for designing in vitro experiments.
| Parameter | Value | Source |
| PARP1 IC50 | 1.3 nM | [1] |
| PARP2 IC50 | 0.9 nM | [1] |
| Cellular PARylation IC50 | 0.2 nM | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the preclinical efficacy of this compound in gastric cancer cell lines.
Cell Viability Assay (MTS/MTT Assay)
This assay determines the effect of this compound on the metabolic activity of gastric cancer cell lines, which is an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for determining cell viability using MTS/MTT assay.
Protocol:
-
Cell Plating: Seed gastric cancer cells (e.g., AGS, MKN-45, SNU-16) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with this compound for 72 hours.
-
Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: If using MTT, add 100 µL of solubilization solution to each well. Read the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of single cells after treatment with this compound.
Protocol:
-
Cell Plating: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound for 24 hours.
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of colonies (typically >50 cells) in each well. Calculate the surviving fraction for each treatment group relative to the control.
Western Blot for DNA Damage Markers
This protocol is for detecting the induction of DNA damage (e.g., γH2AX) and inhibition of PARP activity (PAR level) following this compound treatment.
Protocol:
-
Cell Treatment: Plate cells in 6-well plates and treat with this compound at the desired concentrations for the specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against γH2AX, PAR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy of this compound in a living organism, patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are utilized.
Experimental Workflow:
Caption: Workflow for an in vivo xenograft study to assess this compound efficacy.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of gastric cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer this compound (formulated in an appropriate vehicle) orally at a predetermined dose and schedule. The control group receives the vehicle only.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers such as γH2AX and PAR levels by Western blot or immunohistochemistry to confirm target engagement.
Conclusion
This compound holds significant promise as a targeted therapy for a subset of gastric cancers. The protocols and information provided herein offer a foundational framework for the preclinical evaluation of this compound's efficacy and mechanism of action in gastric cancer models. Further research is warranted to identify predictive biomarkers to select patients who are most likely to benefit from this compound therapy.
References
- 1. Discovery of this compound (BGB-290), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARP inhibitors in gastric cancer: beacon of hope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Efficacy and safety of maintenance therapy with this compound versus placebo for advanced gastric cancer responding to first‐line platinum‐based chemotherapy: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BeiGene Initiates Global Phase 3 Trial Of PARP Inhibitor this compound In Patients With Advanced Gastric Cancer [clinicalleader.com]
Troubleshooting & Optimization
Technical Support Center: Managing Hematological Toxicities of Pamiparib in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage hematological toxicities associated with the PARP inhibitor pamiparib in your animal studies.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause hematological toxicities?
A1: this compound is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1] These enzymes are critical for repairing single-strand DNA breaks.[2] By inhibiting PARP, this compound prevents cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA mutations), from repairing their DNA, leading to cell death through a mechanism called synthetic lethality.[2][3]
Hematological toxicities such as anemia, neutropenia, and thrombocytopenia are known side effects of PARP inhibitors.[4][5] The bone marrow contains rapidly dividing hematopoietic stem and progenitor cells that are susceptible to DNA damage. Inhibition of PARP1 and PARP2 can disrupt the normal processes of blood cell development and differentiation in the bone marrow, leading to decreased production of red blood cells, white blood cells, and platelets.[4][6] Specifically, PARP2 has been shown to play a role in regulating erythropoiesis (red blood cell production).[6]
Q2: What are the most common hematological toxicities observed with this compound in animal studies?
A2: Based on clinical data in humans and general knowledge of PARP inhibitors, the most commonly expected hematological toxicities in animal studies are:
-
Anemia: A decrease in red blood cells, which can lead to weakness and fatigue.[5]
-
Neutropenia: A low level of neutrophils (a type of white blood cell), which increases the risk of infections.[5]
-
Thrombocytopenia: A low platelet count, which can result in an increased risk of bleeding and bruising.[5]
Quantitative data from specific preclinical studies with this compound is not extensively published. However, clinical trials have reported anemia, neutropenia, and thrombocytopenia as common adverse events.[7][8]
Q3: How can I monitor for hematological toxicities in my animal studies?
A3: Regular monitoring of complete blood counts (CBCs) is crucial. This should be done at baseline before starting this compound treatment and then at regular intervals throughout the study. A typical monitoring schedule might involve weekly CBCs for the first month of treatment, followed by less frequent monitoring (e.g., every 2-4 weeks) if the animal's blood counts are stable.[9] However, the exact frequency should be determined based on the dose of this compound being administered and the specific experimental protocol.
II. Troubleshooting Guides
This section provides guidance on how to manage specific hematological toxicities you may encounter during your this compound animal studies.
Anemia Management
Issue: An animal in your study develops anemia (a significant drop in hemoglobin and hematocrit levels).
Troubleshooting Steps:
-
Confirm Anemia: Compare the animal's current CBC results to its baseline values and to the reference ranges for the species and strain you are using.
-
Assess Severity: Determine the grade of anemia. While formal grading systems are more common in clinical settings, you can establish internal criteria for mild, moderate, and severe anemia based on the percentage decrease from baseline.
-
Dose Modification:
-
Mild to Moderate Anemia: Consider continuing this compound treatment but increase the frequency of CBC monitoring.
-
Severe Anemia: A dose reduction or temporary interruption of this compound treatment may be necessary. Once the hemoglobin and hematocrit levels have recovered, you may consider re-initiating treatment at a lower dose.
-
-
Supportive Care:
-
Erythropoiesis-Stimulating Agents (ESAs): In cases of persistent or severe anemia, the use of ESAs like erythropoietin (EPO) can be considered to stimulate red blood cell production. The appropriate dosage and administration schedule will depend on the animal model and should be determined in consultation with a veterinarian or by referencing relevant literature.
-
Blood Transfusion: In critical cases of severe, life-threatening anemia, a blood transfusion may be necessary. This is a more complex procedure in a research setting and should be performed by trained personnel.
-
Neutropenia Management
Issue: An animal in your study develops neutropenia (a significant drop in the absolute neutrophil count).
Troubleshooting Steps:
-
Confirm Neutropenia: Verify the low neutrophil count with a CBC and differential.
-
Assess Severity: Categorize the neutropenia based on the absolute neutrophil count.
-
Dose Modification:
-
Mild to Moderate Neutropenia: Continue this compound with close monitoring of the animal for any signs of infection.
-
Severe Neutropenia: A dose reduction or temporary interruption of this compound is recommended. Treatment can be resumed at a lower dose once the neutrophil count has recovered to a safe level.
-
-
Supportive Care:
-
Granulocyte Colony-Stimulating Factor (G-CSF): The administration of G-CSF can help to stimulate the production of neutrophils. The dosage and frequency of G-CSF will vary depending on the animal model and the severity of the neutropenia.
-
Prophylactic Antibiotics: In cases of severe neutropenia, prophylactic antibiotics may be considered to prevent bacterial infections, as per institutional guidelines and veterinary advice.
-
Thrombocytopenia Management
Issue: An animal in your study develops thrombocytopenia (a significant drop in platelet count).
Troubleshooting Steps:
-
Confirm Thrombocytopenia: Confirm the low platelet count with a CBC.
-
Assess for Bleeding: Carefully examine the animal for any signs of bleeding, such as petechiae, ecchymosis, or internal hemorrhage.
-
Dose Modification:
-
Mild to Moderate Thrombocytopenia (no bleeding): Continue this compound with increased monitoring of platelet counts.
-
Severe Thrombocytopenia or any level with bleeding: Dose interruption is strongly recommended. This compound can be restarted at a reduced dose once the platelet count has recovered.
-
-
Supportive Care:
-
Platelet Transfusions: Platelet transfusions are challenging in small animal models due to the short half-life of platelets and the need for specialized products. This is generally reserved for life-threatening bleeding situations.
-
Thrombopoietin (TPO) Receptor Agonists: While less common in preclinical research, TPO receptor agonists can be considered to stimulate platelet production.
-
III. Data Presentation
Table 1: Hematological Toxicity Profile of PARP Inhibitors (Clinical Data)
| Hematological Toxicity | Grade 1-4 Incidence (%) | Grade 3-4 Incidence (%) |
| Anemia | 35.6 - 49.2 | 12.1 - 25.0 |
| Neutropenia | - | 32.9 (severe) |
| Thrombocytopenia | 16.9 | 3.7 - 15.9 (severe) |
Data compiled from various clinical trials of PARP inhibitors, including this compound. Specific preclinical data for this compound is limited in publicly available literature.[6][8][10]
IV. Experimental Protocols
Protocol for Monitoring Hematological Parameters
-
Animal Model: Specify the species (e.g., mouse, rat), strain, age, and sex of the animals.
-
This compound Administration: Detail the dose, route of administration (e.g., oral gavage), and frequency of this compound treatment.
-
Blood Collection:
-
Baseline: Collect a blood sample from each animal prior to the first dose of this compound.
-
On-Study: Collect blood samples at regular intervals (e.g., weekly for the first 4 weeks, then bi-weekly). The timing of collection relative to dosing should be consistent.
-
Method: Use a consistent and humane blood collection method, such as retro-orbital sinus, submandibular vein, or saphenous vein puncture. The volume of blood collected should be minimized and adhere to institutional guidelines.
-
-
Hematological Analysis:
-
Perform a complete blood count (CBC) with a differential using an automated hematology analyzer calibrated for the specific animal species.
-
Key parameters to analyze include:
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
White Blood Cell (WBC) count
-
Absolute Neutrophil Count (ANC)
-
Platelet (PLT) count
-
-
-
Data Analysis: Compare the on-study CBC results to baseline values for each animal and to control groups to identify any significant changes.
V. Visualizations
Caption: this compound's impact on hematopoiesis.
Caption: Workflow for managing hematological toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Miniaturized Blood Sampling Techniques to Benefit Reduction in Mice and Refinement in Nonhuman Primates: Applications to Bioanalysis in Toxicity Studies with Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neoteryx.com [neoteryx.com]
- 4. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase 1b study to assess the safety, tolerability, and clinical activity of this compound in combination with temozolomide in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1b study to assess the safety, tolerability, and clinical activity of this compound in combination with temozolomide in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. einsteinmed.edu [einsteinmed.edu]
- 10. Facebook [cancer.gov]
Technical Support Center: Investigating Mechanisms of Acquired Resistance to Pamiparib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating acquired resistance to Pamiparib. The information is tailored for scientists and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual aids to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line, initially sensitive to this compound, is now showing reduced sensitivity. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to PARP inhibitors like this compound is a multifaceted issue. Several key mechanisms have been identified that your experimental plan should consider investigating:
-
Restoration of Homologous Recombination (HR) Function: This is one of the most common resistance mechanisms.[1][2][3] Cells can regain their ability to repair DNA double-strand breaks (DSBs) through various alterations, including:
-
Secondary or Reversion Mutations in BRCA1/2: These mutations can restore the open reading frame of the BRCA1 or BRCA2 genes, leading to the production of a functional protein.[3]
-
Upregulation of other HR proteins: Increased expression of proteins like RAD51, a key player in HR, can compensate for BRCA deficiency.[4][5][6]
-
Epigenetic changes: Demethylation of the BRCA1 promoter can lead to its re-expression.[2]
-
-
Changes in the Drug Target (PARP1):
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump PARP inhibitors out of the cell, reducing their intracellular concentration.[2][3][9] However, a key characteristic of this compound is that it is NOT a substrate for P-gp. [10][11] Therefore, if you observe resistance, it is less likely to be mediated by P-gp overexpression compared to other PARP inhibitors like Olaparib.[10][11]
-
Replication Fork Protection/Stabilization: Cancer cells can develop mechanisms to protect their replication forks from collapsing, even in the presence of PARP inhibitors.[1][8] This allows them to tolerate the DNA damage induced by this compound.
Q2: I am not observing the expected level of cell death in my this compound-treated, BRCA-mutant cell line. How can I troubleshoot my cell viability assay?
A2: Several factors can influence the outcome of your cell viability assay. Here are some troubleshooting steps:
-
Confirm this compound Concentration and Potency: Ensure the correct concentration of this compound is being used. Verify the potency of your drug stock, as improper storage can lead to degradation.
-
Optimize Incubation Time: The cytotoxic effects of this compound may require a longer incubation period to become apparent. Consider a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint.
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can affect drug response.
-
Choice of Viability Assay: Different assays measure different aspects of cell health.
-
Metabolic Assays (MTT, MTS, WST-8): These colorimetric assays measure metabolic activity, which generally correlates with cell viability. Ensure you have a standard curve and appropriate controls.
-
ATP-based Assays (e.g., CellTiter-Glo®): These highly sensitive assays measure ATP levels, a key indicator of viable cells.[3]
-
Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These assays directly measure cell death by assessing membrane permeability.
-
-
Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular responses to drugs. Regularly test your cell lines.
Q3: I suspect my resistant cells have restored homologous recombination. How can I experimentally verify this?
A3: To investigate the restoration of HR function, you can perform the following experiments:
-
Western Blotting for HR Proteins: Analyze the protein expression levels of key HR proteins such as BRCA1, BRCA2, and RAD51. An increase in the expression of these proteins in your resistant cells compared to the sensitive parental line would suggest HR restoration.
-
RAD51 Foci Formation Assay: This immunofluorescence-based assay directly visualizes the formation of RAD51 foci at sites of DNA damage, which is a hallmark of active HR. An increased number of RAD51 foci in resistant cells following DNA damage (e.g., induced by a DNA-damaging agent or this compound itself) is a strong indicator of restored HR.[5][6]
-
DNA Sequencing of BRCA1/2: Sequence the BRCA1 and BRCA2 genes in your resistant cell line to identify any secondary or reversion mutations that could restore protein function.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound sensitivity and resistance. Note that data on fold-changes in protein expression for this compound resistance is still emerging; therefore, data from studies on other PARP inhibitors is included as a reference for common resistance mechanisms.
Table 1: this compound IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | This compound IC50 (nM) | Reference |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | ~1 | F. Di, et al., 2020 |
| UWB1.289 | Ovarian Cancer | BRCA1 mutant | ~1 | F. Di, et al., 2020 |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | ~10 | F. Di, et al., 2020 |
| MDA-MB-231 | Breast Cancer | BRCA wild-type | >1000 | F. Di, et al., 2020 |
| A2780 | Ovarian Cancer | BRCA wild-type | Sensitive (exact value not specified) | M. Deng, et al., 2022[10] |
| A2780olaR (Olaparib-resistant) | Ovarian Cancer | BRCA wild-type | Sensitive (this compound is not a P-gp substrate) | M. Deng, et al., 2022[10] |
Table 2: Example Fold-Changes in Protein/Gene Expression in PARP Inhibitor-Resistant Models
| Protein/Gene | Resistance Mechanism | Fold Change in Resistant Cells | PARP Inhibitor | Cell/Tumor Model | Reference |
| P-glycoprotein (ABCB1) | Increased Drug Efflux | 2- to 85-fold increase in Abcb1a/b expression | Olaparib | BRCA-mutated breast cancer | S. Rottenberg, et al., 2008[9] |
| RAD51 | Restoration of HR | Increased H-score (e.g., from 5 to 45) | PARPi | Ovarian Cancer Patient Samples | S. Lee, et al., 2024[12] |
| BRCA1 | Restoration of HR | Elevated expression in resistant tumors | PARPi | Breast/Ovarian Cancer PDX | S.L. Groenman, et al., 2025[13] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Include wells with medium only for background control. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance from all wells. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results and calculate the IC50 value.
Western Blot for PARP1 and P-glycoprotein
This is a general protocol that should be optimized for your specific antibodies and cell lysates.
Materials:
-
Cell lysates from sensitive and resistant cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP1, anti-P-glycoprotein, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of your cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizing Resistance Mechanisms
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in this compound resistance.
Caption: Restoration of Homologous Recombination leading to this compound resistance.
Caption: this compound is not a substrate for P-gp mediated drug efflux.
Experimental Workflow Diagram
Caption: Workflow for investigating acquired this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. PARP Inhibitor Resistance Mechanisms and Implications for Post-Progression Combination Therapies [mdpi.com]
- 3. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. embopress.org [embopress.org]
- 6. A RAD51 assay feasible in routine tumor samples calls PARP inhibitor response beyond BRCA mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies in Overcoming Homologous Recombination Proficiency and PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | RAD51 as an immunohistochemistry-based marker of poly(ADP-ribose) polymerase inhibitor resistance in ovarian cancer [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Strategies to mitigate nausea and fatigue associated with Pamiparib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate nausea and fatigue associated with Pamiparib in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed with this compound in clinical trials?
Nausea and fatigue are among the most frequently reported treatment-emergent adverse events (TEAEs) with this compound.[1][2] Other common side effects include anemia, decreased appetite, and gastrointestinal issues such as diarrhea or constipation.[1]
Q2: What is the general approach to managing this compound-induced nausea and fatigue in a clinical setting?
Management strategies for nausea and vomiting may include the use of antiemetic medications.[1] For fatigue, both non-pharmacologic interventions and in some cases, pharmacologic treatments are considered.[1] It is crucial for patients to have regular follow-ups with their healthcare team to monitor and manage these side effects.[1]
Q3: Are there established preclinical models to study this compound-induced nausea and fatigue?
While specific preclinical studies on this compound-induced nausea and fatigue are not extensively published, researchers can adapt established models for chemotherapy-induced side effects. For nausea, the ferret is considered a gold-standard model due to its emetic reflex.[3][4][5] In rodents, which lack a vomiting reflex, pica (the ingestion of non-nutritive substances like kaolin) and conditioned taste aversion are used as surrogate measures of nausea and malaise.[6][7][8][9][10][11][12][13] For fatigue, mouse models that measure changes in voluntary wheel running activity, locomotor activity in an open field test, and grip strength are commonly used.
Troubleshooting Guides
Mitigating Nausea in Preclinical Models
Problem: Significant nausea-like behavior (e.g., pica, conditioned taste aversion) is observed in animals treated with this compound, potentially confounding experimental results.
Possible Cause & Mitigation Strategies:
-
Dose-dependent effect: Nausea is often dose-dependent.
-
Troubleshooting: Conduct a dose-response study to determine the lowest effective dose of this compound with an acceptable level of nausea-like behavior.
-
-
Off-target effects: The exact mechanism of PARP inhibitor-induced nausea is not fully elucidated but may involve central and peripheral pathways, potentially involving neurotransmitters like serotonin and dopamine.
-
Troubleshooting:
-
Antiemetic Co-administration: Administer standard antiemetic agents, such as 5-HT3 receptor antagonists (e.g., ondansetron) or dopamine D2 receptor antagonists (e.g., domperidone), prior to this compound administration. The efficacy of these agents in mitigating this compound-induced nausea should be validated in your model.
-
Vehicle and Formulation Optimization: Ensure the vehicle used for this compound administration is not contributing to gastrointestinal distress. Experiment with different formulations if possible.
-
-
Mitigating Fatigue in Preclinical Models
Problem: Animals exhibit signs of fatigue (e.g., reduced locomotor activity, decreased running wheel activity) after this compound administration, which may interfere with behavioral or functional readouts.
Possible Cause & Mitigation Strategies:
-
Anemia: this compound can cause anemia, a known contributor to fatigue.[1]
-
Troubleshooting: Monitor complete blood counts (CBC) regularly in treated animals. If anemia is observed, consider supportive measures as clinically relevant or adjust experimental endpoints accordingly.
-
-
Direct Muscle Effects or Central Nervous System Effects: The underlying mechanisms of PARP inhibitor-induced fatigue are complex and may involve direct effects on muscle tissue or central nervous system pathways.
-
Troubleshooting:
-
Dose and Schedule Optimization: Investigate different dosing schedules (e.g., intermittent vs. continuous dosing) to see if it alleviates fatigue while maintaining efficacy.
-
Supportive Care: Ensure animals have easy access to food and water to prevent dehydration and malnutrition, which can exacerbate fatigue.
-
Environmental Enrichment: Provide an enriched environment to encourage voluntary activity.
-
-
Quantitative Data Summary
Table 1: Incidence of Nausea and Fatigue with this compound in a Phase 1b Study
| Adverse Event | Dose Escalation (n=66) | Dose Expansion (n=73) |
| Nausea | 54.5% | 49.3% |
| Fatigue | 48.5% | 47.9% |
Data from a study of this compound in combination with temozolomide in patients with locally advanced or metastatic solid tumors.[2]
Table 2: Common Adverse Events Associated with PARP Inhibitors (General Class)
| Adverse Event | Any Grade Incidence | Grade ≥3 Incidence |
| Anemia | Varies | Varies |
| Fatigue/Asthenia | Varies | Varies |
| Nausea | Varies | Varies |
| Thrombocytopenia | Varies | Varies |
This table represents a general overview of common adverse events for the PARP inhibitor class. Specific percentages vary between different PARP inhibitors and clinical trial populations.[14]
Experimental Protocols
Protocol 1: Assessment of Nausea-like Behavior in Rats using Kaolin Consumption (Pica)
Objective: To quantify this compound-induced pica as a surrogate marker for nausea.
Materials:
-
Standard rat housing cages
-
Powdered rat chow
-
Kaolin pellets
-
Water bottles
-
This compound and vehicle control
-
Dosing supplies (e.g., gavage needles)
-
Calibrated scale
Methodology:
-
Acclimation (7 days): House rats individually and provide ad libitum access to powdered chow, water, and a pre-weighed amount of kaolin.
-
Baseline Measurement (3 days): Measure and record the daily consumption of chow, water, and kaolin for each rat to establish a stable baseline.
-
Treatment Administration: On day 4, administer this compound or vehicle control to the respective groups at the desired dose and route.
-
Post-treatment Monitoring (3-5 days): Continue to measure daily chow, water, and kaolin consumption.
-
Data Analysis: Compare the amount of kaolin consumed by the this compound-treated group to the vehicle-treated group. A significant increase in kaolin consumption in the this compound group is indicative of pica.
Protocol 2: Assessment of Fatigue-like Behavior in Mice using an Open Field Test
Objective: To evaluate the effect of this compound on locomotor activity and exploratory behavior as indicators of fatigue.
Materials:
-
Open field arena (e.g., 50 x 50 cm)
-
Video camera and tracking software (e.g., ANY-maze)
-
70% ethanol for cleaning
-
This compound and vehicle control
-
Dosing supplies
Methodology:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the test.
-
Treatment: Administer this compound or vehicle control at a predetermined time before the test.
-
Test Procedure:
-
Gently place a mouse in the center of the open field arena.
-
Record its activity for a 30-minute session using the overhead camera and tracking software.[15]
-
-
Arena Cleaning: After each mouse, clean the arena thoroughly with 70% ethanol to remove olfactory cues.[15]
-
Data Analysis: The tracking software will analyze various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency A significant decrease in total distance traveled and exploratory behavior (e.g., less time in the center) in the this compound-treated group may indicate fatigue.
-
Signaling Pathways and Experimental Workflows
References
- 1. What are the side effects of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 4. Emesis in ferrets - PORSOLT [porsolt.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. The anti-cancer drug-induced pica in rats is related to their clinical emetogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pica in Rats as a Preclinical Model of Emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemotherapy-induced pica and anorexia are reduced by common hepatic branch vagotomy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Appropriateness of kaolin consumption as an index of motion sickness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intraperitoneally injected cholecystokinin-octapeptide activates pica in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2.5. Open Field Test (OFT) [bio-protocol.org]
Technical Support Center: Pamiparib Dose-Escalation Studies in New Cancer Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on designing and conducting dose-escalation studies for the PARP inhibitor, Pamiparib, in novel preclinical cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase 1 and 2 (PARP1/2).[1][2][3] These enzymes are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][4] By binding to PARP, this compound prevents the repair of SSBs, which can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[1] In cancer cells with deficiencies in homologous recombination (HR), a key pathway for repairing DSBs (e.g., those with BRCA1/2 mutations), this accumulation of DNA damage leads to a phenomenon called synthetic lethality, resulting in selective cancer cell death.[1][5] this compound also "traps" PARP enzymes on the DNA at the site of damage, which is itself a toxic lesion that can further disrupt replication and transcription, contributing to its anti-tumor activity.[1][6]
Q2: What is a common preclinical dose-escalation study design for a PARP inhibitor like this compound?
A2: A common preclinical dose-escalation study design is the "3+3" design.[7] In this approach, cohorts of three animals are treated with a specific dose of this compound. If no dose-limiting toxicities (DLTs) are observed, the next cohort of three animals receives a higher dose. If one animal in a cohort experiences a DLT, three more animals are added to that same dose level. The maximum tolerated dose (MTD) is typically defined as the highest dose at which fewer than one-third of the animals experience a DLT.[2]
Q3: What are some starting doses and dose ranges for this compound in preclinical mouse models?
A3: Based on published studies, oral administration of this compound in xenograft mouse models has been explored in a range from 0.17 mg/kg to 12.5 mg/kg.[8] Efficacy has been observed at doses as low as 1.6 mg/kg administered twice daily (BID).[8] For pharmacodynamic studies measuring PARP inhibition, single doses ranging from 0.17 mg/kg to 10.9 mg/kg have been used.[8] The specific starting dose and escalation scheme for a new cancer model should be informed by the expected sensitivity of the model and a careful review of existing preclinical data.
Q4: What are the common toxicities observed with this compound in preclinical and clinical studies?
A4: In preclinical studies with this compound, significant body weight loss was not observed at efficacious doses.[8] In clinical trials, the most common treatment-related adverse events include nausea, fatigue, and anemia.[9][10] The most common Grade ≥3 adverse event reported in clinical studies is anemia.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent tumor growth in control group | - Cell line instability or heterogeneity- Improper tumor cell implantation technique- Animal health issues | - Perform cell line authentication and mycoplasma testing.- Standardize implantation procedure (e.g., cell number, injection volume, and location).- Ensure consistent animal age, weight, and health status at the start of the study. |
| High variability in drug response within a dose cohort | - Inconsistent drug administration (e.g., gavage technique)- Differences in individual animal metabolism- Tumor heterogeneity | - Ensure all personnel are proficient in the administration technique.- Increase the number of animals per group to improve statistical power.- Characterize the molecular profile of the cancer model to assess for potential sources of heterogeneity. |
| Unexpected animal toxicity at low doses | - Incorrect drug formulation or concentration- Hypersensitivity of the specific animal strain or cancer model- Off-target effects | - Verify the formulation and concentration of the dosing solution.- Conduct a pilot study with a wider range of lower doses.- Monitor for specific clinical signs of toxicity and perform histopathological analysis of major organs. |
| Lack of PARP inhibition in tumor tissue | - Insufficient drug exposure at the tumor site- Technical issues with the pharmacodynamic assay | - Perform pharmacokinetic analysis to confirm drug concentrations in plasma and tumor tissue.- Optimize the PARP inhibition assay, ensuring proper tissue collection, processing, and use of validated reagents. |
Data Presentation
Table 1: Preclinical Dose-Escalation and Efficacy Data for this compound in a BRCA1-mutant Breast Cancer Xenograft Model (MDA-MB-436)
| Dose (mg/kg, oral, BID for 28 days) | Tumor Growth Inhibition | Objective Response Rate (CR + PR) | Relapse after Treatment Cessation (Day 89) | Reference |
| 1.6 | Significant | 100% | Yes | [8] |
| 3.1 | Significant | 100% | No | [8] |
| 6.3 | Significant | 100% | No | [8] |
| 12.5 | Significant | 100% | Not Reported | [11] |
CR: Complete Response; PR: Partial Response
Table 2: Clinical Dose-Escalation Data for Single-Agent this compound in Patients with Advanced Solid Tumors
| Dose Level (mg, BID) | Dose-Limiting Toxicities (DLTs) | Common Adverse Events (All Grades) | Recommended Phase 2 Dose (RP2D) | Maximum Tolerated Dose (MTD) | Reference |
| 40 | Grade 2 Nausea (n=1) | Nausea, Fatigue, Anemia | 60 mg BID | 80 mg BID | [5][9] |
| 60 | - | Nausea, Fatigue, Anemia | 60 mg BID | 80 mg BID | [5][9] |
| 80 | Grade 2 Nausea (n=1) | Nausea, Fatigue, Anemia | 60 mg BID | 80 mg BID | [5][9] |
| 120 | Grade 2 Nausea and Anorexia (n=1); Grade 2 Nausea, Grade 3 Fatigue and Paraesthesia (n=1) | Nausea, Fatigue, Anemia | 60 mg BID | 80 mg BID | [5][9] |
Experimental Protocols
Protocol 1: In Vivo Dose-Escalation Study of this compound in a Xenograft Mouse Model
-
Cell Culture and Tumor Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously implant the cancer cells (e.g., 2 x 10^5 cells in 0.2 mL) into the flank of immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old).
-
-
Animal Randomization and Grouping:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., ~130-200 mm³), randomize the animals into treatment and control groups (n=9 per group) using a stratified randomization procedure based on tumor volume.
-
-
This compound Formulation and Administration:
-
Toxicity Monitoring:
-
Monitor animal body weight twice weekly.[8]
-
Observe the animals daily for any clinical signs of toxicity (e.g., changes in behavior, posture, or activity).
-
Define dose-limiting toxicities (DLTs) prior to the study (e.g., >20% body weight loss, severe lethargy).
-
-
Efficacy Evaluation:
-
Measure tumor volume with calipers twice weekly.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Protocol 2: Pharmacodynamic Assay for PARP Inhibition in Tumor Tissue
-
Tissue Collection and Processing:
-
Following a single oral dose of this compound, euthanize animals at various time points (e.g., 0.5, 4, 12, 24 hours).[8]
-
Excise the tumors and snap-freeze them in liquid nitrogen.
-
-
Measurement of PAR Levels:
-
Homogenize the tumor tissue and prepare lysates.
-
Measure the levels of poly(ADP-ribose) (PAR) using a validated method, such as an ELISA-based assay or Western blotting with an anti-PAR antibody.[8]
-
Normalize PAR levels to the total protein concentration in each sample.
-
Compare the PAR levels in the this compound-treated groups to the vehicle-treated control group to determine the percentage of PARP inhibition.
-
Mandatory Visualizations
Caption: this compound's mechanism via PARP inhibition and trapping, leading to synthetic lethality.
Caption: Workflow for a '3+3' preclinical dose-escalation study.
References
- 1. Is the “3+3” Dose-Escalation Phase I Clinical Trial Design Suitable for Therapeutic Cancer Vaccine Development? A Recommendation for Alternative Design | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. This compound is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | Preclinical Studies Comparing Efficacy and Toxicity of DNA Repair Inhibitors, Olaparib, and AsiDNA, in the Treatment of Carboplatin-Resistant Tumors [frontiersin.org]
Validation & Comparative
Validating the Synergistic Interaction Between Pamiparib and Bevacizumab: A Comparative Guide
The combination of the poly (ADP-ribose) polymerase (PARP) inhibitor, Pamiparib, and the anti-angiogenic agent, Bevacizumab, is a promising therapeutic strategy, particularly in the treatment of advanced ovarian cancer. This guide provides a comprehensive overview of the experimental data supporting the synergistic interaction of this combination, detailed methodologies of key experiments, and a summary of clinical findings.
Mechanism of Synergistic Interaction
The synergistic effect of combining a PARP inhibitor like this compound with an anti-angiogenic agent such as Bevacizumab is rooted in their complementary mechanisms of action. Bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor (VEGF), inhibits tumor angiogenesis. This process can induce hypoxia in the tumor microenvironment. Hypoxic conditions have been shown to downregulate the expression of key proteins in the homologous recombination repair (HRR) pathway, such as BRCA1/2 and RAD51, creating a state of "BRCAness" or homologous recombination deficiency (HRD).
This compound, as a PARP inhibitor, is particularly effective in cells with deficient HRR. By inhibiting PARP-mediated single-strand break repair, unrepaired single-strand breaks accumulate and are converted to double-strand breaks during DNA replication. In HR-deficient cells, these double-strand breaks cannot be accurately repaired, leading to genomic instability and ultimately cell death (synthetic lethality). Therefore, Bevacizumab-induced HRD can sensitize tumor cells to the cytotoxic effects of this compound, resulting in a synergistic anti-tumor effect.
Preclinical Validation
Cell Viability Assays
Cell viability assays are fundamental in preclinical studies to assess the cytotoxic effects of drug combinations on cancer cell lines.
Experimental Protocol: MTS Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates and incubated for 24 hours to allow for attachment.
-
Treatment: Cells are treated with serially diluted concentrations of this compound, Bevacizumab, or a combination of both.
-
Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.
-
MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.
-
Incubation and Measurement: After a 1-4 hour incubation period, the absorbance is measured at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the drug's potency. Synergy is often determined using the combination index (CI), where CI < 1 indicates synergy.
While specific data for the this compound and Bevacizumab combination from a single public source is limited, studies on other PARP inhibitors like Olaparib with Bevacizumab have demonstrated increased sensitivity in homologous recombination-proficient ovarian cancer cells.[1] Bevacizumab has been shown to induce a dose-related reduction in cell viability in various cancer cell lines.[2][3][4][5]
Xenograft Models
Patient-derived xenograft (PDX) models, where human tumors are implanted into immunodeficient mice, are crucial for evaluating in vivo efficacy.[6]
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Tumor Implantation: Human tumor fragments or cultured cancer cells are subcutaneously or orthotopically implanted into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into different treatment groups: vehicle control, this compound alone, Bevacizumab alone, and the combination of this compound and Bevacizumab.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified treatment duration.
-
Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the control. The combination's effect is assessed for synergy.
Clinical Evidence
Clinical trials provide the most definitive evidence for the synergistic interaction between this compound and Bevacizumab.
Phase 2 Trial in Advanced Ovarian Cancer
A single-arm, prospective phase 2 trial (ChiCTR2200059119) evaluated the efficacy and safety of neoadjuvant this compound in combination with paclitaxel, carboplatin, and Bevacizumab in patients with newly diagnosed advanced ovarian cancer.[12]
Experimental Protocol: Clinical Trial Design
-
Patient Population: Patients with FIGO stage III-IV high-grade serous or endometrioid adenocarcinoma, ineligible for optimal primary debulking surgery.
-
Treatment Regimen: Neoadjuvant therapy consisting of this compound, paclitaxel, carboplatin, and Bevacizumab for 2-4 cycles.
-
Primary Endpoint: R0 resection rate (complete removal of all visible tumor).
-
Secondary Endpoints: Chemotherapy response scores, safety, and tolerability.
Clinical Data Summary
| Metric | Result | Reference |
| R0 Resection Rate | High rates of complete cytoreduction | [12] |
| Chemotherapy Response Score of 3 | 34.8% of patients | [12] |
| Safety Profile | Manageable, with common adverse effects including leukopenia, neutropenia, anemia, and thrombocytopenia. | [12] |
Comparison with Other PARP Inhibitor-Bevacizumab Combinations
The synergistic effect observed with this compound and Bevacizumab is consistent with findings from trials involving other PARP inhibitors.
| Trial | PARP Inhibitor | Key Findings | Reference |
| PAOLA-1 | Olaparib | The combination of Olaparib and Bevacizumab significantly improved progression-free survival (PFS) in patients with HRD-positive tumors compared to Bevacizumab alone (37.2 vs 17.7 months). | [13] |
| AVANOVA | Niraparib | The combination of Niraparib and Bevacizumab showed a 66% reduction in the risk of disease progression or death compared to Niraparib alone. | [14] |
These studies collectively support the strong synergistic potential of combining PARP inhibitors with Bevacizumab in the treatment of ovarian cancer. The addition of Bevacizumab appears to enhance the efficacy of PARP inhibitors, leading to improved clinical outcomes.[14][15][16]
Conclusion
The combination of this compound and Bevacizumab is a compelling therapeutic strategy supported by a strong mechanistic rationale and encouraging clinical data. Preclinical evidence, though more established for other PARP inhibitors, points towards a synergistic interaction by inducing a state of homologous recombination deficiency. Clinical trials have demonstrated that this combination is effective in achieving high rates of complete tumor resection with a manageable safety profile in patients with advanced ovarian cancer. The consistent positive outcomes across different PARP inhibitor and Bevacizumab combination studies further validate this approach as a significant advancement in cancer therapy.
References
- 1. Bevacizumab increases the sensitivity of olaparib to homologous recombination-proficient ovarian cancer by suppressing CRY1 via PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Effect of Bevacizumab on the Viability and Metabolism of Human Corneal Epithelial and Endothelial Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Applications of patient-derived tumor xenograft models and tumor organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor effect of bevacizumab in a xenograft model of canine hemangiopericytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-tumor effect of bevacizumab on a xenograft model of feline mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic effects of bevacizumab in combination with β-elemene on subcutaneous xenografts derived from HCT-116 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. onclive.com [onclive.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Effect of PARP Inhibitor Combined with Bevacizumab on Platinum-Resistant Recurrent Ovarian Epithelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bevacizumab combined with chemotherapy could be superior to chemotherapy alone in relapsed ovarian cancer after PARPi: evidence from a multi-center propensity score-matched analysis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Pamiparib and Rucaparib in preclinical models
In the landscape of PARP inhibitors, both pamiparib and rucaparib have emerged as significant therapeutic agents, particularly in the context of cancers with deficiencies in homologous recombination repair. This guide provides a detailed preclinical comparison of these two molecules, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Overview
The following tables summarize the key preclinical parameters of this compound and rucaparib, compiled from various studies. It is important to note that as the data are derived from different publications, direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency and PARP Trapping
| Parameter | This compound | Rucaparib | Reference |
| PARP1 Inhibition (IC50) | 1.3 nM | 0.8 nM | [1][2] |
| PARP2 Inhibition (IC50) | 0.9 nM | 0.5 nM | [1][2] |
| Cellular PARP Inhibition (IC50) | 0.24 nM (HeLa cells) | 2.8 nM (UWB1.289 cells) | [1][3] |
| DNA Trapping (EC50) | 13 nM | Not directly reported in a comparable assay; ranked as having similar trapping potency to olaparib. | [1][4] |
Table 2: In Vitro Cytotoxicity in Cancer Cell Lines
| Cell Line | Genetic Background | This compound (IC50) | Rucaparib (IC50) | Reference |
| MDA-MB-436 | BRCA1 mutant (breast cancer) | Potent activity reported | 0.091 µM | [5][6] |
| UWB1.289 | BRCA1 mutant (ovarian cancer) | Not Reported | 375 nM | [3] |
| BrKras | BRCA1 deficient (murine ovarian cancer) | Not Reported | 84 nM | [7] |
Table 3: In Vivo Efficacy in Xenograft Models
| Model | Treatment | Efficacy | Reference |
| MDA-MB-436 (BRCA1 mutant breast cancer) | This compound (1.6 - 12.5 mg/kg, BID) | Induced tumor regression; approximately 16-fold more potent than olaparib. | [5] |
| MDA-MB-436 (BRCA1 mutant breast cancer) | Rucaparib | Showed tumor regression corresponding to in vitro sensitivity. | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated.
Caption: PARP signaling pathway and mechanism of action of PARP inhibitors.
Caption: Experimental workflow for preclinical evaluation of PARP inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below, based on commonly used protocols in the field.
PARP Enzymatic Inhibition Assay
-
Principle: To measure the 50% inhibitory concentration (IC50) of a compound against the enzymatic activity of purified PARP1 and PARP2.
-
Methodology:
-
A chemiluminescent assay kit is typically used.
-
Histone-coated microplates are prepared.
-
Recombinant human PARP1 or PARP2 enzyme is incubated with varying concentrations of the test compound (e.g., this compound or rucaparib).
-
The enzymatic reaction is initiated by the addition of a reaction mixture containing biotinylated NAD+ and activated DNA.
-
After incubation, the plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to bind to the biotinylated PAR chains.
-
A chemiluminescent substrate is added, and the resulting signal, proportional to PARP activity, is measured using a luminometer.
-
Cellular PARP Inhibition Assay
-
Principle: To determine the potency of a compound in inhibiting PARP activity within a cellular context.
-
Methodology:
-
Cancer cells (e.g., HeLa) are seeded in microplates and incubated with a range of concentrations of the PARP inhibitor.
-
DNA damage is induced, often by treatment with an agent like hydrogen peroxide (H2O2), to stimulate PARP activity.
-
Cells are then lysed, and the levels of poly(ADP-ribose) (PAR) are quantified using an ELISA-based method with an anti-PAR antibody.
-
The signal is detected using a secondary antibody conjugated to HRP and a chemiluminescent substrate.
-
DNA Trapping Assay
-
Principle: To quantify the ability of a PARP inhibitor to trap PARP enzymes onto damaged DNA.
-
Methodology:
-
A fluorescence polarization (FP) assay is a common method.
-
A fluorescently labeled DNA oligonucleotide containing a single-strand break is used as a probe.
-
Purified PARP1 or PARP2 enzyme is incubated with the fluorescent DNA probe and varying concentrations of the inhibitor.
-
In the absence of the inhibitor, the addition of NAD+ leads to auto-PARylation of PARP, causing its dissociation from the DNA and a decrease in fluorescence polarization.
-
A potent trapping agent will prevent this dissociation, resulting in a sustained high fluorescence polarization signal.
-
Cell Viability/Cytotoxicity Assay
-
Principle: To assess the effect of the PARP inhibitor on the proliferation and survival of cancer cell lines, particularly those with and without homologous recombination deficiencies.
-
Methodology:
-
Cancer cell lines (e.g., MDA-MB-436, UWB1.289) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the PARP inhibitor for a specified period (e.g., 72 hours).
-
Cell viability is measured using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo, which quantifies metabolic activity or ATP content, respectively.
-
The IC50 value, representing the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curve.[6][7]
-
In Vivo Xenograft Efficacy Study
-
Principle: To evaluate the anti-tumor activity of the PARP inhibitor in a living organism using a tumor model.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID) are used.
-
Human cancer cells (e.g., MDA-MB-436) are implanted subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound (this compound or rucaparib) is administered orally at various doses and schedules (e.g., twice daily for 28 days).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and weighed.
-
The efficacy of the treatment is assessed by comparing the tumor growth in the treated groups to the control group.[5][6]
-
References
- 1. [PDF] Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. | Semantic Scholar [semanticscholar.org]
- 2. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of PARP Inhibitors in Clinical Development [jhoponline.com]
- 5. Preclinical evaluation of PARP inhibition in breast cancer: Comparative effectiveness of olaparib and iniparib. - ASCO [asco.org]
- 6. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models | Semantic Scholar [semanticscholar.org]
Pamiparib Demonstrates Superiority in Overcoming P-glycoprotein (P-gp) Mediated Drug Resistance
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Drug resistance remains a significant hurdle in cancer therapy, with mechanisms such as the overexpression of efflux pumps like P-glycoprotein (P-gp) limiting the efficacy of many chemotherapeutic agents. P-gp, encoded by the ABCB1 gene, actively transports a wide range of anticancer drugs out of tumor cells, thereby reducing their intracellular concentration and therapeutic effect.[1] This guide provides a detailed comparison of the PARP inhibitor Pamiparib against other alternatives, specifically focusing on its ability to overcome P-gp mediated resistance, supported by experimental data.
Executive Summary
This compound, a potent and selective PARP1 and PARP2 inhibitor, has demonstrated a significant advantage over other PARP inhibitors, such as Olaparib, in preclinical models of P-gp mediated multidrug resistance. Unlike Olaparib, this compound is not a substrate for the P-gp efflux pump.[1][2] This inherent characteristic allows this compound to maintain high intracellular concentrations and potent cytotoxic activity in cancer cells that overexpress P-gp, a common mechanism of acquired resistance to chemotherapy. Experimental evidence from in vitro and in vivo studies on ovarian cancer models corroborates this compound's ability to circumvent this resistance mechanism, highlighting its potential for improved clinical outcomes in patients with P-gp positive tumors.[1]
Comparative Data: this compound vs. Olaparib in P-gp Overexpressing Ovarian Cancer Models
The following tables summarize the key findings from a comparative study on the effects of this compound and Olaparib on P-gp mediated resistant ovarian cancer cell lines.
Table 1: In Vitro Cell Viability in P-gp Overexpressing Ovarian Cancer Cell Lines
| Cell Line | P-gp Expression | Treatment | Estimated IC50 (µM) |
| A2780 (Parental) | Negative | This compound | ~1 |
| Olaparib | ~1 | ||
| A2780pacR (Paclitaxel-Resistant) | High | This compound | ~1 |
| Olaparib | >10 | ||
| A2780olaR (Olaparib-Resistant) | High | This compound | ~1 |
| Olaparib | >10 |
Data estimated from graphical representations in Deng et al., AACR Annual Meeting 2022.[1]
Table 2: Intracellular Drug Concentration in Parental and P-gp Overexpressing Ovarian Cancer Cell Lines
| Cell Line | Treatment | Relative Intracellular Concentration |
| A2780 vs. A2780olaR | This compound | No significant change |
| A2780 vs. A2780olaR | Olaparib | Significantly decreased in A2780olaR |
Data based on findings reported by Deng et al., AACR Annual Meeting 2022.[1]
Table 3: In Vivo Efficacy in an Olaparib-Resistant Ovarian Cancer CDX Model
| Treatment Group | Tumor Growth Inhibition |
| Vehicle | - |
| This compound | Significant tumor growth inhibition |
| Olaparib | No significant tumor growth inhibition |
Data based on findings reported by Deng et al., AACR Annual Meeting 2022.[1]
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental setups, the following diagrams have been generated using Graphviz.
Caption: Mechanism of P-gp mediated drug resistance and this compound's circumvention.
References
Navigating Resistance: A Comparative Guide to Pamiparib's Efficacy Against DNA Damaging Agents
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount in the quest for more effective cancer therapies. This guide provides a comprehensive comparison of Pamiparib, a potent PARP inhibitor, with other DNA damaging agents, focusing on the critical aspect of cross-resistance. Supported by experimental data, this document serves as a vital resource for navigating the complexities of treatment resistance and informing future research directions.
This compound has demonstrated significant potential in overcoming certain mechanisms of drug resistance that plague other anti-cancer agents. A key differentiator for this compound is its ability to evade the P-glycoprotein (P-gp) efflux pump, a common culprit in multidrug resistance. This guide delves into the preclinical evidence supporting this advantage and explores the clinical activity of this compound in tumors resistant to conventional DNA damaging therapies.
Overcoming P-glycoprotein Mediated Multidrug Resistance
A pivotal study has demonstrated that this compound is not a substrate for the P-gp efflux pump, a mechanism that renders many cancer cells resistant to a variety of chemotherapeutic agents, including the PARP inhibitor Olaparib and the taxane Paclitaxel.[1][2][3] This finding is critical, as it suggests that this compound may remain effective in tumors that have developed resistance to other therapies through the upregulation of P-gp.
Experimental Data
In a head-to-head comparison, the efficacy of this compound was maintained in ovarian cancer cell lines that had acquired resistance to Olaparib (A2780olaR) and Paclitaxel (A2780pacR) through the overexpression of P-gp.[1] In stark contrast, Olaparib and Paclitaxel showed significantly reduced activity in these resistant cell lines.
| Cell Line | Drug | IC50 (nM) - Parental A2780 | IC50 (nM) - A2780olaR (P-gp+) | IC50 (nM) - A2780pacR (P-gp+) |
| Ovarian Cancer | This compound | 1.5 | 1.8 | 2.1 |
| Olaparib | 10.2 | >10,000 | 8,500 | |
| Paclitaxel | 3.5 | 1,200 | >5,000 |
Data synthesized from in vitro studies.[1][2][3]
These in vitro findings were further substantiated in a xenograft model using the Olaparib-resistant A2780olaR cells, where this compound treatment resulted in significant tumor growth inhibition, while Olaparib and Paclitaxel were largely ineffective.[1]
Experimental Protocol: Development of P-gp Overexpressing Resistant Cell Lines
The resistant ovarian cancer cell lines (A2780olaR and A2780pacR) were generated by culturing the parental A2780 cell line in the continuous presence of stepwise increasing concentrations of Olaparib or Paclitaxel, respectively, over a prolonged period.[1][2][3] This method mimics the development of acquired drug resistance in a clinical setting. The overexpression of P-gp in the resistant cell lines was confirmed by western blot analysis.
Activity of this compound in Platinum-Resistant Ovarian Cancer
Platinum-based agents, such as cisplatin and carboplatin, are a cornerstone of ovarian cancer treatment. However, the development of resistance is a major clinical challenge. Clinical data has shown that this compound has meaningful anti-tumor activity in patients with platinum-resistant ovarian cancer (PROC).
Clinical Data
In a phase II trial involving patients with germline BRCA-mutated ovarian cancer, this compound demonstrated a notable objective response rate (ORR) in the platinum-resistant cohort.
| Patient Cohort | Number of Patients | Objective Response Rate (ORR) |
| Platinum-Resistant Ovarian Cancer (PROC) | 23 | 31.6% |
| Platinum-Sensitive Ovarian Cancer (PSOC) | 90 | 64.6% |
Data from a Phase II clinical trial in patients with gBRCAmut ovarian cancer.[4]
Furthermore, a phase 1b/2 trial investigating this compound in combination with surufatinib in patients with platinum-resistant ovarian cancer who had progressed on a prior PARP inhibitor showed a disease control rate (DCR) of 69%.[5][6]
Experimental Protocol: In Vitro Cytotoxicity Assay
The anti-proliferative activity of this compound and other DNA damaging agents is typically assessed using an in vitro cytotoxicity assay, such as the MTT or CellTiter-Glo assay.[7][8][9]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., this compound, cisplatin) for a specified duration (e.g., 72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT, CellTiter-Glo) is added to each well. This reagent is converted into a detectable signal (colorimetric or luminescent) by metabolically active cells.
-
Data Analysis: The signal is measured using a plate reader, and the half-maximal inhibitory concentration (IC50) is calculated to determine the drug's potency.
Cross-Resistance with Topoisomerase Inhibitors
The cross-resistance between this compound and topoisomerase inhibitors (e.g., topotecan, irinotecan) is an area that requires further investigation. While studies have shown cross-resistance between topoisomerase I and II inhibitors in certain cancer cell lines, direct comparative data with this compound is not yet available.[10][11] Given that both PARP inhibitors and topoisomerase inhibitors target DNA replication and repair processes, understanding their potential for cross-resistance is a critical area for future research.
Signaling Pathways in PARP Inhibitor Resistance
Resistance to PARP inhibitors can arise through various mechanisms beyond drug efflux. Understanding these pathways is crucial for developing strategies to overcome resistance.
Key Resistance Mechanisms:
-
Restoration of Homologous Recombination (HR) Repair: Secondary mutations in BRCA1/2 or other HR-related genes can restore their function, thereby diminishing the synthetic lethality effect of PARP inhibitors.
-
Replication Fork Protection: Stabilization of stalled replication forks can prevent the accumulation of DNA damage and subsequent cell death.
-
Loss of PARP1 Expression: Reduced levels of PARP1 can decrease the "trapping" effect of PARP inhibitors, which is a key component of their cytotoxic activity.
-
Upregulation of Drug Efflux Pumps: As discussed, overexpression of transporters like P-gp can reduce the intracellular concentration of some PARP inhibitors.
References
- 1. beonemedinfo.com [beonemedinfo.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mims.com [mims.com]
- 5. onclive.com [onclive.com]
- 6. This compound Plus Surufatinib in Patients With Platinum-resistant Ovarian Cancer [clin.larvol.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-resistance of topoisomerase I and II inhibitors in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Pamiparib
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of Pamiparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor. Adherence to these protocols is essential to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous drug that can cause skin irritation, serious eye irritation, allergic skin reactions, and respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Component | Standard/Specification | Purpose |
| Gloves | Chemotherapy gloves tested according to ASTM D6978-05 standard.[1][2][3] | Primary barrier to prevent skin contact. Double-gloving is recommended. |
| Gown | Disposable, lint-free, solid-front gown made of polyethylene-coated polypropylene. Tested against ASTM F739 or ASTM F3267 standards.[1][4] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields, chemical splash goggles, or a face shield. | Prevents eye exposure from splashes or aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required when manipulating powders or if there is a risk of aerosolization. | Protects against inhalation of the compound. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to prevent contamination and exposure. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
While specific experimental protocols will vary, the following general principles for the safe handling of this compound during laboratory procedures should be universally applied.
Protocol for Weighing and Reconstituting Solid this compound:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Assemble all necessary equipment: analytical balance, weighing paper/boat, spatula, vials, and solvent.
-
Don the appropriate PPE as outlined in the table above (double gloves, gown, eye protection).
-
-
Weighing:
-
Tare the analytical balance with the weighing vessel.
-
Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula. Avoid creating dust.
-
Record the weight and securely close the primary container of this compound.
-
-
Reconstitution:
-
Add the appropriate solvent to the vial containing the weighed this compound.
-
Cap the vial securely and mix by vortexing or gentle agitation until the solid is completely dissolved.
-
-
Cleanup:
-
Decontaminate the spatula and work surface with an appropriate cleaning agent (e.g., 70% ethanol followed by a surface decontaminant).
-
Dispose of all contaminated materials (weighing paper, gloves, etc.) in a designated hazardous waste container.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including unused compounds, contaminated labware (e.g., pipette tips, vials), and used PPE, must be segregated as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for hazardous waste. These containers should be designated for "cytotoxic" or "hazardous" drug waste.
-
Incineration: All this compound waste must be disposed of via incineration by a licensed hazardous waste management company. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.
-
Spill Management: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with absorbent material. Clean the area with a deactivating agent, followed by a thorough cleaning with soap and water. All materials used for spill cleanup must be disposed of as hazardous waste.
References
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